molecular formula C13H13NO2S B1622794 2-Methyl-N-phenylbenzenesulfonamide CAS No. 56776-55-7

2-Methyl-N-phenylbenzenesulfonamide

カタログ番号: B1622794
CAS番号: 56776-55-7
分子量: 247.31 g/mol
InChIキー: KLWUWNHLZITTHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-N-phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

56776-55-7

分子式

C13H13NO2S

分子量

247.31 g/mol

IUPAC名

2-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)17(15,16)14-12-8-3-2-4-9-12/h2-10,14H,1H3

InChIキー

KLWUWNHLZITTHU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2

正規SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2

他のCAS番号

56776-55-7

製品の起源

United States
Foundational & Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Methyl-N-phenylbenzenesulfonamide and Related Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural chemistry of N-arylarylsulfonamides is of profound interest in medicinal chemistry and materials science due to their robust hydrogen-bonding capabilities and conformational flexibility. This whitepaper provides an in-depth technical analysis of the crystal structure, synthesis, and X-ray diffraction (XRD) data processing for 2-methyl-N-phenylbenzenesulfonamide and its closely related structural isomers and halogenated derivatives. By examining the steric influence of the ortho-methyl group on the sulfonyl or aniline rings, we elucidate the causality behind their distinct crystallographic packing motifs—specifically, the transition between infinite hydrogen-bonded chains and centrosymmetric dimers.

Mechanistic Insights: The Role of Steric Hindrance in Crystal Packing

As an Application Scientist analyzing sulfonamide crystallography, it is critical to understand why specific molecular conformations arise. The core structural feature of N-arylarylsulfonamides is the C−SO2​−NH−C segment.

When a methyl group is introduced at the ortho position of the sulfonyl benzene ring (as in 2-methyl-N-phenylbenzenesulfonamide derivatives), it introduces significant steric bulk. To minimize van der Waals repulsions, the molecule is forced to adopt specific torsion angles. For instance, in 4-chloro-2-methyl-N-phenylbenzenesulfonamide, the ortho-methyl groups in the sulfonyl benzene rings orient themselves in the direction of the N—H bonds[1]. This steric directing effect dictates the intermolecular hydrogen bonding network. Instead of forming infinite 1D chains, the molecules pair up to form centrosymmetric dimers through robust N−H⋯O hydrogen bonds, packing diagonally into a layered structure[1].

Conversely, when the methyl group is located on the aniline ring—as seen in the isomer N-(2-methylphenyl)benzenesulfonamide—the N—H bond adopts an anti conformation relative to the ortho-methyl group[2]. This subtle conformational flip completely alters the macroscopic crystal packing, causing the molecules to link into infinite zigzag chains running along the crystallographic a-axis rather than discrete dimers[2].

Experimental Methodology: Synthesis and Crystallization Workflow

To obtain high-quality XRD data, the purity and structural integrity of the single crystal are paramount. The following self-validating protocol details the synthesis and crystallization of ortho-methyl substituted N-phenylbenzenesulfonamides.

Protocol 1: Synthesis of the Sulfonamide Core
  • Electrophilic Activation : Dissolve the target aniline (e.g., aniline or o-toluidine) in a mixture of chloroform and pyridine. Pyridine acts as an acid scavenger to drive the equilibrium forward.

  • Sulfonylation : Cool the reaction vessel to 0 °C. Add the corresponding sulfonyl chloride (e.g., 2-methylbenzenesulfonyl chloride or 4-chloro-2-methylbenzenesulfonyl chloride) dropwise[1]. Causality: The low temperature prevents highly exothermic runaway reactions and minimizes the formation of bis-sulfonylation byproducts.

  • Quenching & Isolation : After the evolution of hydrogen chloride subsides, allow the mixture to reach room temperature. Pour the mixture into ice-cold water. The sudden shift in solvent polarity forces the hydrophobic sulfonamide to precipitate[1]. Filter under suction and wash thoroughly with cold water.

Protocol 2: Single Crystal Growth
  • Solvent Selection : Dissolve the crude solid in dilute ethanol. Causality: Ethanol provides an optimal solubility gradient; the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • Slow Evaporation : Allow the ethanolic solution to evaporate slowly at 299 K (room temperature)[1].

  • Validation : Harvest the crystals only when they exhibit sharp, well-defined faces. Rapid evaporation leads to kinetic trapping of defects, whereas slow evaporation allows the system to reach thermodynamic equilibrium, yielding defect-free single crystals suitable for X-ray diffraction[2].

Synthesis A Aniline Derivative (Nucleophile) C Nucleophilic Attack (Pyridine/CHCl3, 0 °C) A->C B 2-Methylbenzenesulfonyl Chloride (Electrophile) B->C D Crude Sulfonamide Product (Precipitation in Ice Water) C->D Quench & Filter E Recrystallization (Dilute Ethanol) D->E Purify F Single Crystals for XRD (Slow Evaporation) E->F Thermodynamic Growth

Figure 1: Step-by-step synthesis and crystallization workflow for N-arylarylsulfonamides.

X-Ray Diffraction Data Collection and Refinement

Once a suitable crystal (e.g., 0.33×0.23×0.08 mm) is isolated, it is subjected to single-crystal X-ray diffraction[1].

Protocol 3: XRD Data Processing
  • Data Collection : Mount the crystal on a diffractometer (e.g., Oxford Diffraction Xcalibur) equipped with Mo ( λ=0.71073 Å) or Cu radiation[1],[2]. Maintain the temperature at 299 K.

  • Integration and Scaling : Process the raw frames using software such as CrysAlis RED. Apply empirical absorption corrections (e.g., ABSPACK) to account for the attenuation of X-rays by the sulfur and halogen atoms[3].

  • Structure Solution : Solve the phase problem using Direct Methods (e.g., SHELXS). This reveals the heavy atoms (S, Cl, O, N, C).

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Critical Step: The hydrogen atoms of the NH groups must be located in a difference Fourier map and their positions refined freely (yielding N—H bond lengths of ~0.88–0.91 Å)[1]. Causality: Relying on idealized geometric placement for the N-H proton can severely distort the calculated hydrogen bond geometry, which is the primary driver of the crystal packing.

XRD N1 Crystal Mounting (Optimal Size Selection) N2 Diffraction Data Collection (Mo/Cu Kα radiation, 299 K) N1->N2 N3 Data Reduction & Scaling (Empirical Absorption Correction) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Anisotropic Refinement (Least-Squares on F²) N4->N5 Locate N-H via Difference Map N6 Final CIF Generation (Crystallographic Information File) N5->N6 Validation & CheckCIF

Figure 2: Logical pipeline for X-ray diffraction data collection and structure refinement.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters for two highly representative ortho-methyl substituted N-phenylbenzenesulfonamide derivatives, illustrating how a simple positional shift of the methyl group alters the entire crystal lattice system (Triclinic vs. Orthorhombic)[1],[2].

Table 1: Comparative Crystallographic Data for Ortho-Methyl Substituted Derivatives

Parameter4-Chloro-2-methyl-N-phenylbenzenesulfonamide[1]N-(2-Methylphenyl)benzenesulfonamide[2]
Chemical Formula C13​H12​ClNO2​S C13​H13​NO2​S
Molecular Weight ( Mr​ ) 281.75247.30
Crystal System TriclinicOrthorhombic
Space Group P1ˉ P21​21​21​ (Reported as P21​21​21​ / P222 )
Unit Cell: a (Å) 8.609 (1)6.4840 (6)
Unit Cell: b (Å) 11.143 (1)8.6124 (8)
Unit Cell: c (Å) 14.726 (2)21.915 (2)
Angles ( ) α=98.618 , β=90.951 , γ=105.79 α=90 , β=90 , γ=90
Volume ( V , Å 3 ) 1341.6 (3)1223.8 (2)
Z (Molecules/Cell) 44
Radiation Source Cu ( μ=3.93 mm −1 )Mo ( μ=0.25 mm −1 )
Primary Packing Motif Centrosymmetric DimersInfinite 1D Chains (along a-axis)

Conclusion

The crystallographic analysis of 2-methyl-N-phenylbenzenesulfonamide and its analogs underscores the profound impact of steric hindrance on molecular conformation. By rigorously controlling the synthesis and crystallization parameters, and by employing precise difference Fourier mapping during XRD refinement, researchers can accurately map the N−H⋯O hydrogen bond networks. These networks reveal that ortho-methyl substitution on the sulfonyl ring drives dimer formation, while substitution on the aniline ring promotes infinite chain propagation.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). 4-Chloro-2-methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o476.
  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692.
  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8).

Sources

In Vitro Pharmacological Properties of 2-Methyl-N-phenylbenzenesulfonamide: A Fragment-Based Scaffold for Epigenetic and Metalloproteinase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically categorized as a synthetic intermediate, 2-Methyl-N-phenylbenzenesulfonamide (and its structural analogs) has emerged as a highly tractable pharmacophore in modern drug discovery. This in-depth technical guide explores the in vitro pharmacological properties of this core scaffold, specifically highlighting its critical role in Fragment-Based Drug Discovery (FBDD). By leveraging the unique spatial geometry of its sulfonamide linkage, researchers have successfully optimized this fragment to target epigenetic readers (BET bromodomains) and metalloproteinases (TACE/ADAM17).

Physicochemical Profiling and Structural Causality

The pharmacological utility of the 2-methyl-N-phenylbenzenesulfonamide core lies in its physicochemical geometry. The sulfonamide moiety (–SO₂NH–) acts as a structural hinge, forcing the molecule into specific trans and gauche conformations. This bend allows the phenyl and ortho-tolyl rings to engage in deep hydrophobic packing within target protein pockets, while the oxygen atoms of the sulfonyl group serve as potent hydrogen bond acceptors1[1].

When functionalized into advanced inhibitors—such as 5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-phenylbenzenesulfonamide (Compound 1611)—the scaffold maintains highly favorable drug-like properties2[2].

Table 1: Physicochemical Properties of the Optimized Sulfonamide Fragment (Compound 1611)

PropertyValuePharmacological Implication
Molecular Weight 342.4 g/mol Optimal for deep pocket penetration and cellular permeability.
Exact Mass 342.1038 DaEnsures precise mass spectrometric quantification in assays.
Topological Polar Surface Area (TPSA) 80.6 ŲBalances aqueous solubility with lipophilic membrane crossing.
Hydrogen Bond Acceptors 4Facilitates anchoring to conserved asparagine residues in target sites.
Hydrogen Bond Donors 1Provides directional specificity during protein-ligand binding.

Epigenetic Modulation: BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) are epigenetic readers that regulate gene transcription by recognizing acetyl-lysine (AcK) residues on histone tails. Inhibiting this protein-protein interaction effectively downregulates inflammatory cytokines and oncogenes (e.g., Myc).

Through FBDD, the 2-methyl-N-phenylbenzenesulfonamide scaffold was identified as a potent AcK mimetic. When functionalized with a 3,5-dimethylisoxazole ring, the resulting compound exhibits significant binding affinity to the AcK pocket 3[3].

Causality of the Interaction: The sulfonamide linkage introduces a critical bend that perfectly aligns the isoxazole headgroup with the conserved asparagine in the bromodomain binding pocket. Simultaneously, the phenyl and o-tolyl rings occupy the adjacent hydrophobic channels, locking the inhibitor in place and preventing the natural acetylated histones from binding.

Pathway A Sulfonamide Scaffold B Isoxazole Optimization A->B FBDD C BET Bromodomain Binding B->C High Affinity D AcK Displacement C->D Competitive Inhibition E Transcriptional Repression D->E Phenotypic Outcome

Mechanism of BET bromodomain inhibition via optimized sulfonamide fragments.

Metalloproteinase Targeting: TACE/ADAM17 Inhibition

Beyond epigenetics, the 2-methyl-N-phenylbenzenesulfonamide core serves as a foundational precursor for bicyclosulfonyl acid (BCSA) derivatives. These compounds function as highly selective, non-peptide inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE, also known as ADAM17)4[4].

Causality of the Interaction: TACE is a membrane-bound metalloproteinase responsible for the proteolytic cleavage of membrane-bound TNF-α into its soluble, pro-inflammatory form. The sulfonamide derivatives coordinate with the catalytic zinc ion in the TACE active site. By inhibiting TACE in vitro, these compounds block cytokine release, offering a mechanistic pathway for treating rheumatoid arthritis, psoriasis, and other severe inflammatory conditions 5[5].

Self-Validating Experimental Protocols: TR-FRET Binding Assay

To validate the in vitro binding affinity of sulfonamide-based fragments to BET bromodomains, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized as the gold standard6[6].

Assay Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of small-molecule libraries. TR-FRET introduces a temporal delay (time-gating) between excitation and emission measurement, effectively eliminating background noise and ensuring that the detected signal is exclusively a result of the target-ligand interaction.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS). Causality: CHAPS prevents non-specific compound aggregation and protein adsorption to the microplate walls.

  • Complex Assembly: Incubate recombinant BRD4 (N-terminal domain) with a fluorophore-labeled acetylated histone peptide (tracer) and a Europium-labeled anti-His antibody (donor).

  • Compound Addition: Dispense serial dilutions of the sulfonamide derivative into the assay plate.

  • Equilibration: Incubate the microplate in the dark for 1 hour at room temperature. Causality: This ensures the system reaches thermodynamic equilibrium, which is mathematically required for the accurate calculation of the dissociation constant (Kd).

  • Self-Validation Step (Quality Control): Include a known BRD4 inhibitor (e.g., JQ1) as a positive control, and a DMSO-only well as a negative control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed displacement is statistically significant.

  • Excitation and Readout: Excite the Europium donor at 337 nm. Measure the emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). The signal is inversely proportional to the binding affinity of the inhibitor. Plot the dose-response curve to determine the IC50.

Protocol S1 Recombinant BRD4 + Labeled Ligand S2 Introduce Sulfonamide Inhibitor S1->S2 S3 Equilibrate 1 Hour (Thermodynamic Stability) S2->S3 S4 Excite Europium Donor (337 nm) S3->S4 S5 Measure FRET Ratio (Calculate IC50) S4->S5

Step-by-step TR-FRET assay workflow for validating in vitro binding affinity.

Quantitative Data Summary

The optimization of the 2-methyl-N-phenylbenzenesulfonamide core yields compounds with potent, pan-BET inhibitory profiles. Table 2 summarizes the biochemical efficacy of the optimized fragment (Compound 1611) across the primary BET family targets6[6].

Table 2: In Vitro Binding Affinities of Optimized Phenylisoxazole Sulfonamides

Target ProteinAssay TypeReadout MetricpIC50 (-log10 IC50)
BRD2 (P25440)BiochemicalTR-FRET6.00
BRD3 (Q15059)BiochemicalTR-FRET6.00
BRD4 (O60885)BiochemicalTR-FRET6.00

References

  • Bamborough P, Diallo H, Goodacre JD, et al. Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry. 3

  • Dove Medical Press. Fragment-based drug discovery and protein–protein interactions.1

  • Institut Pasteur (iPPI-DB). Compound 1611 Pharmacological Data.6

  • PubChem. 5-(3,5-Dimethyl-1,2-oxazol-4-YL)-2-methyl-N-phenylbenzene-1-sulfonamide.2

  • US Patent 20100311741A1. Bicyclosulfonyl Acid (BCSA) Compounds and Their Use as Therapeutic Agents.4

Sources

Thermodynamic Profiling and Phase Transition Dynamics of 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials, the thermodynamic stability and phase transition behaviors of sulfonamides dictate their utility in drug formulation and synthetic applications. 2-Methyl-N-phenylbenzenesulfonamide (also known as N-phenyl-o-toluenesulfonamide) is a structurally significant compound characterized by a sterically demanding ortho-methyl group on the sulfonyl-attached aromatic ring.

This technical whitepaper provides an in-depth analysis of the thermodynamic properties, melting point dynamics, and self-validating synthesis protocols for 2-Methyl-N-phenylbenzenesulfonamide. By examining the causality behind its crystal lattice energetics and detailing rigorous experimental workflows, this guide serves as an authoritative resource for researchers and drug development professionals.

Physicochemical and Thermodynamic Profile

The thermodynamic properties of 2-Methyl-N-phenylbenzenesulfonamide are heavily influenced by its molecular conformation. The presence of the ortho-methyl group induces a steric clash that forces the dihedral angle between the two phenyl rings out of planarity. While this structural twist disrupts optimal π−π stacking, the crystal lattice is highly stabilized by strong intermolecular hydrogen bonds between the sulfonamide proton (N-H) and the sulfonyl oxygen (O=S).

This delicate balance of steric hindrance and hydrogen bonding manifests in a highly specific phase transition profile. The compound exhibits a sharp, well-defined endothermic melting point at 139.7 – 140.4 °C , indicative of a highly ordered crystalline state 1.

Quantitative Data Summary
ParameterValueAnalytical Method / Source
Molecular Formula C₁₃H₁₃NO₂SComputed Standard
Molecular Weight 247.31 g/mol Computed Standard
Melting Point ( Tm​ ) 139.7 – 140.4 °CCapillary / DSC 1
Physical State White SolidVisual Observation
¹³C NMR Marker (CH₃) 20.55 ppm101 MHz, CDCl₃
Dominant Lattice Force N-H···O=SCrystallographic Inference

Synthesis and Thermodynamic Driving Forces

The synthesis of 2-Methyl-N-phenylbenzenesulfonamide can be achieved via a thermodynamically driven, copper-catalyzed multicomponent reaction involving the insertion of sulfur dioxide. Traditional sulfonamide syntheses rely on highly reactive, moisture-sensitive sulfonyl chlorides. However, modern catalytic approaches utilize nitroarenes and boronic acids with a bench-stable SO₂ surrogate (such as potassium metabisulfite, K₂S₂O₅).

Causality in the Reaction Design: The use of a Cu(I) catalyst (e.g., Cu(MeCN)₄PF₆) lowers the activation energy required for the reductive coupling of the nitroarene and the o-tolylboronic acid. K₂S₂O₅ is deliberately chosen over SO₂ gas because it provides a controlled, endothermic release of SO₂ in situ. This controlled release prevents catalyst poisoning and maintains the thermodynamic equilibrium required for the insertion step, funneling the intermediates down an energetically favorable pathway to form the stable sulfonamide linkage 2.

SynthesisWorkflow N1 Nitrobenzene + o-Tolylboronic Acid N2 Cu-Catalyzed SO2 Insertion N1->N2 K2S2O5, NMP 70°C, Ar atm N3 Intermediate Complex N2->N3 Reductive Coupling N4 2-Methyl-N-phenyl- benzenesulfonamide N3->N4 Crystallization (White Solid)

Caption: Workflow of copper-catalyzed SO2 insertion for sulfonamide synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to verify that the thermodynamic and chemical states are proceeding as intended.

Protocol A: Synthesis and Isolation

Objective: Synthesize 2-Methyl-N-phenylbenzenesulfonamide and validate its purity via structural markers.

  • Reagent Assembly: In a rubber-septa-sealed tube under an Argon atmosphere, combine nitrobenzene (0.2 mmol, 1.0 equiv), o-tolylboronic acid (0.6 mmol, 3.0 equiv), and K₂S₂O₅ (0.6 mmol, 3.0 equiv).

  • Catalyst Initiation: Add Cu(MeCN)₄PF₆ (20 mol %) and 1,10-phenanthroline (10 mol %).

    • Causality & Validation: The Argon atmosphere is critical; oxygen will irreversibly oxidize the Cu(I) catalyst to Cu(II), halting the cycle. A color change indicates successful complexation.

  • Solvent Addition: Inject N-Methyl-2-pyrrolidone (NMP, 2.0 mL) and isopropanol (2.0 equiv) via syringe. Isopropanol acts as a mild, thermodynamically tuned hydrogen donor.

  • Thermal Activation: Stir the mixture isothermally at 70 °C for 48 hours.

    • Causality: 70 °C provides the exact thermal energy required to overcome the transition state barrier without inducing thermal degradation of the product.

  • Workup: Dilute the reaction with 0.03 M HCl (60 mL) to quench the catalyst, then extract with EtOAc (3 × 20 mL). Purify the organic layer via flash chromatography.

  • Self-Validation (NMR): Analyze the white solid via ¹³C NMR (101 MHz, CDCl₃). The protocol is validated if the distinct ortho-methyl carbon peak appears exactly at 20.55 ppm 1.

Protocol B: High-Precision Thermodynamic Profiling via DSC

Objective: Accurately determine the melting point and enthalpy of fusion ( ΔHfus​ ) by measuring the energy required to disrupt the hydrogen-bonded crystal lattice.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm​ = 156.6 °C).

    • Validation: This ensures the thermal sensor's accuracy is within ±0.1 °C before analyzing the unknown sample.

  • Sample Preparation: Weigh precisely 2.0 – 5.0 mg of the synthesized white solid into a standard aluminum DSC pan and crimp seal it.

  • Isothermal Equilibration: Hold the sample isothermally at 25 °C for 5 minutes.

    • Causality: This establishes a stable thermodynamic baseline, eliminating thermal history artifacts from sample handling.

  • Thermal Ramp: Heat the sample at a constant rate of 10 °C/min up to 160 °C under a continuous nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min heating rate is the optimal compromise; it prevents thermal lag across the aluminum pan while providing sharp, high-resolution endothermic peak detection.

  • Data Analysis: Integrate the area under the endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, which must align with the 139.7 – 140.4 °C benchmark to validate the sample's polymorphic purity.

DSC_Protocol D1 Sample Prep (2-5 mg in Al pan) D2 Isothermal Equilibration (25°C for 5 min) D1->D2 D3 Linear Heating Ramp (10°C/min to 160°C) D2->D3 D4 Endothermic Peak Detection (Tm = 139.7-140.4°C) D3->D4 D5 Integration & Validation (ΔH_fus Calculation) D4->D5

Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow.

References

  • Copper-catalyzed synthesis of sulfonamides from nitroarenes with the insertion of sulfur dioxide Royal Society of Chemistry (RSC)[Link]

  • Intermediacy of o-Sulfonylium Arenide Ylides in the Reactions of Arenesulfonyl Derivatives with Strong Bases The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Electronic and Steric Interplay in 2-Methyl-N-phenylbenzenesulfonamide: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-N-phenylbenzenesulfonamide (C₁₃H₁₃NO₂S) serves as a paradigm for understanding how subtle steric bulk and competing electronic effects dictate molecular conformation and reactivity in sulfonamide-based pharmacophores. This technical guide provides an in-depth analysis of the structural dynamics, electronic delocalization, and synthetic methodologies associated with this molecule, tailored for researchers in medicinal chemistry and drug development.

Molecular Architecture & Core Properties

The molecule consists of a central sulfonamide core (-SO₂NH-) bridging an ortho-tolyl group and an N-phenyl ring. The presence of the 2-methyl group introduces significant steric constraints that fundamentally alter the molecule's 3D geometry compared to an unsubstituted benzenesulfonamide.

Table 1: Physicochemical Properties of 2-Methyl-N-phenylbenzenesulfonamide

PropertyValue / DescriptionExperimental Implication
Chemical Formula C₁₃H₁₃NO₂SStandard mass spectrometry target (M+H: 248.07)
Molecular Weight 247.31 g/mol Optimal for small-molecule drug design (Lipinski compliant)
Melting Point 1[1]Indicates moderate crystal lattice energy; useful for purity validation
Structural Motif Ortho-substituted diarylsulfonamideHigh dihedral twisting due to steric clash
¹H NMR (CDCl₃) Marker 1[1]Diagnostic singlet for the ortho-methyl protons

Electronic Effects: Orbital Interactions and Delocalization

The electronic landscape of 2-Methyl-N-phenylbenzenesulfonamide is governed by a "tug-of-war" for the nitrogen lone pair.

  • Sulfonamide Linkage: The highly electronegative oxygen atoms of the sulfonyl group exert a strong -I (inductive) and -M (mesomeric) effect. The nitrogen lone pair delocalizes into the empty d-orbitals (or σ* orbitals) of the sulfur atom, granting the S-N bond partial double-bond character.

  • N-Phenyl Conjugation: Unlike aliphatic sulfonamides, the N-phenyl ring provides an alternative delocalization pathway. The nitrogen lone pair can conjugate with the aromatic π-system of the aniline-derived ring. This competing resonance weakens the S-N partial double bond, increasing its length and altering the acidity of the N-H proton.

  • Inductive Effect of the 2-Methyl Group: The 2-methyl group on the sulfonyl-attached ring acts as a weak electron donor (+I effect and hyperconjugation). This slightly dampens the electron-withdrawing capacity of the SO₂ group, making the sulfonyl sulfur slightly less electrophilic than in standard benzenesulfonamide derivatives.

Steric Effects: Conformational Dynamics

The most profound characteristic of 2-Methyl-N-phenylbenzenesulfonamide is its steric profile, which physically overrides certain electronic preferences.

  • Ortho-Methyl Hindrance: The van der Waals radius of the methyl group (~2.0 Å) creates a severe steric clash with the adjacent sulfonyl oxygen atoms (~1.5 Å) if the system attempts to achieve coplanarity.

  • Dihedral Twisting: To relieve this strain, the molecule undergoes a massive conformational shift. Crystallographic studies on related ortho-substituted benzenesulfonamides reveal that the 2[2]. The dihedral angle between the two benzene rings often exceeds 60°, preventing extended π-conjugation across the entire molecule.

  • Crystal Lattice Impact: In the solid state, these steric constraints force the N-H bond into specific anti or syn conformations relative to the ortho-methyl group to optimize intermolecular N-H···O hydrogen bonding, which 3[3].

G A 2-Methyl Group (+I Effect, Steric Bulk) B Sulfonamide Core (Electron Withdrawing) A->B Inductive Donation D Steric Clash (Ortho-Position) A->D Proximity to SO2 F Altered N-H Acidity & Reactivity B->F Electronic Consequence C N-Phenyl Group (Resonance Competitor) C->B Lone Pair Delocalization E Dihedral Twisting (Conformational Shift) D->E Strain Relief E->F Structural Consequence

Logical pathway of electronic and steric effects in 2-Methyl-N-phenylbenzenesulfonamide.

Experimental Workflows: Synthesis and Validation

To study these structural effects, high-purity synthesis is required. Below is a modern, self-validating protocol utilizing a copper-catalyzed multicomponent insertion of sulfur dioxide, which4[4].

Protocol: Copper-Catalyzed Multicomponent Synthesis

Rationale: Traditional syntheses rely on o-toluenesulfonyl chloride, which is prone to rapid hydrolysis. This modern approach uses stable nitroarenes and boronic acids, with K₂S₂O₅ acting as a solid SO₂ surrogate. The choice of Cu(MeCN)₄PF₆ ensures efficient single-electron transfer to activate the nitroarene.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under strict Argon atmosphere, add Cu(MeCN)₄PF₆ (20 mol%) and 1,10-phenanthroline (10 mol%) to a rubber-septa-sealed reaction tube.

    • Causality: 1,10-phenanthroline acts as a bidentate ligand, stabilizing the active Cu(I) species and preventing its disproportionation during the catalytic cycle.

  • Reagent Addition: Inject N-methyl-2-pyrrolidone (NMP) (2.0 mL) as the solvent. Add nitrobenzene (1.0 equiv, 0.2 mmol), o-tolylboronic acid (3.0 equiv, 0.6 mmol), K₂S₂O₅ (3.0 equiv, 0.6 mmol), and isopropanol (2.0 equiv).

    • Causality: Isopropanol acts as a crucial proton donor in the reduction of the nitro group to the reactive amine intermediate.

  • Reaction: Stir the mixture at 70 °C for 48 hours.

  • Self-Validating Workup: Dilute the cooled mixture with 0.03 M HCl (60 mL) and extract with Ethyl Acetate (3 × 20 mL).

    • Causality: The specific use of 0.03 M HCl is a self-validating purification step; it selectively protonates unreacted aniline intermediates (driving them into the aqueous phase) while the weakly acidic sulfonamide product remains entirely in the organic phase.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Eluent: 20% EtOAc/n-hexane) to yield the pure white solid.

Workflow R1 Reactants Nitrobenzene + o-Tolylboronic Acid Cond Reaction Conditions 70 °C, 48h, Ar Atmosphere R1->Cond Cat Catalytic System Cu(MeCN)4PF6 + 1,10-phenanthroline Cat->Cond Work Self-Validating Workup 0.03 M HCl quench, EtOAc extraction Cond->Work Pur Purification Flash Chromatography (20% EtOAc/Hexane) Work->Pur Prod Final Product 2-Methyl-N-phenylbenzenesulfonamide Pur->Prod

Step-by-step workflow for the copper-catalyzed multicomponent synthesis of the sulfonamide.

References

  • Jiang, J., et al. "Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium." RSC Advances.
  • "Copper-catalyzed synthesis of sulfonamides from nitroarenes with the insertion of sulfur dioxide." RSC Advances.
  • Gowda, B. T., et al. "4-Chloro-2-methyl-N-phenylbenzenesulfonamide." Acta Crystallographica Section E. PMC/NIH.
  • Gowda, B. T., et al. "N-(2-Methylphenyl)benzenesulfonamide." ResearchGate.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The sulfonamide functional group is a foundational pharmacophore in medicinal chemistry, integral to the design of antimicrobial agents, diuretics, and targeted oncology drugs[1]. The synthesis of 2-Methyl-N-phenylbenzenesulfonamide (also known as o-toluenesulfonanilide) serves as a paradigm for constructing this critical S-N linkage.

To ensure high yields and product purity, this protocol utilizes a nucleophilic acyl substitution-like pathway under anhydrous conditions.

Causality of Experimental Choices:

  • Electrophile & Nucleophile Dynamics: o-Toluenesulfonyl chloride acts as a potent electrophile. The highly electron-withdrawing nature of the sulfonyl oxygens renders the sulfur atom highly susceptible to nucleophilic attack by the primary amine (aniline)[1].

  • Base Selection (Triethylamine): The coupling reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this byproduct will protonate the unreacted aniline, forming anilinium chloride, which is non-nucleophilic and prematurely halts the reaction. Triethylamine (TEA) is employed as an organic acid scavenger to drive the reaction to completion, yielding sulfonamides in high efficiency (typically 85-99%)[2],[3].

  • Solvent & Thermal Control: Dichloromethane (DCM) is selected for its excellent solvation properties. The reaction is initiated at 0 °C because the initial formation of the S-N bond is highly exothermic. Strict thermal control prevents the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid[2],[4].

Mechanism N1 1. Reactants Aniline + o-TsCl N2 2. Nucleophilic Attack Amine attacks Sulfur N1->N2 N3 3. Transition State Pentacoordinate Intermediate N2->N3 N4 4. Leaving Group Expulsion Chloride ion leaves N3->N4 N5 5. Proton Abstraction TEA neutralizes HCl N4->N5 N6 6. Final Product Sulfonamide formed N5->N6

Mechanistic pathway of sulfonamide synthesis via nucleophilic acyl substitution.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Aniline93.131.0931 mg (0.91 mL)Nucleophile
o-Toluenesulfonyl chloride190.651.12.09 gElectrophile
Triethylamine (TEA)101.191.51.52 g (2.09 mL)Base / Acid Scavenger
Dichloromethane (DCM)84.93N/A20 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure the integrity of the synthesis[4].

Phase 1: Preparation & Thermal Control
  • System Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (931 mg, 10 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add triethylamine (2.09 mL, 15 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Validation Check: The solution should remain clear and colorless to pale yellow.

Phase 2: Electrophile Addition & Propagation
  • Controlled Addition: Dissolve o-toluenesulfonyl chloride (2.09 g, 11 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10–15 minutes using an addition funnel or syringe.

    • Causality: Dropwise addition prevents localized heating and minimizes di-sulfonylation side reactions[4].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The complete disappearance of the lower-Rf aniline spot confirms reaction completion.

Phase 3: Quenching, Workup, & Isolation
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Washing (Causality-Driven):

    • Wash with 1M HCl (2 × 20 mL): Converts unreacted aniline and TEA into highly water-soluble hydrochloride salts, stripping them from the organic layer[4].

    • Wash with saturated aqueous NaHCO₃ (20 mL): Neutralizes any residual acid or hydrolyzed sulfonic acid byproducts[4].

    • Wash with brine (20 mL): Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a mixture of ethanol and water to yield pure 2-Methyl-N-phenylbenzenesulfonamide as a highly crystalline white solid.

Workflow S1 Phase 1: Preparation Dissolve Aniline & TEA in DCM S2 Phase 2: Thermal Control Cool to 0 °C in ice bath S1->S2 S3 Phase 3: Addition Dropwise addition of o-TsCl S2->S3 S4 Phase 4: Propagation Stir at RT for 3-4 hrs S3->S4 S5 Phase 5: Workup Wash with HCl, NaHCO3, Brine S4->S5 S6 Phase 6: Isolation Dry, concentrate, recrystallize S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Sulfonamide - Grokipedia. 2

  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions - Benchchem. 4

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem. 1

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. 3

Sources

The Versatile Scaffold: 2-Methyl-N-phenylbenzenesulfonamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a quintessential example of a "privileged scaffold." Its inherent ability to interact with a diverse array of biological targets has cemented its role in the development of numerous therapeutic agents. Within this broad and prolific class of compounds, 2-Methyl-N-phenylbenzenesulfonamide emerges as a molecule of significant interest. Its specific substitution pattern offers a unique combination of steric and electronic properties, providing a foundation for the design of targeted and effective drug candidates.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the applications of 2-Methyl-N-phenylbenzenesulfonamide in medicinal chemistry, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design and the logic underpinning its therapeutic potential. We will explore its synthesis, its role as a scaffold for generating compound libraries, and its application in the development of novel antimicrobial and anticancer agents. The protocols and insights presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Core Concepts: The Chemical and Biological Significance

The structure of 2-Methyl-N-phenylbenzenesulfonamide, with its characteristic sulfonamide linkage between a substituted benzene ring and an aniline moiety, is the key to its versatility. The sulfonamide group is a potent hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise three-dimensional interactions with biological macromolecules. The presence of the methyl group at the ortho position of the benzenesulfonamide ring introduces a degree of conformational constraint and lipophilicity, which can be strategically exploited to enhance target selectivity and improve pharmacokinetic properties.

The N-phenyl group provides a readily modifiable handle for synthetic chemists. By introducing various substituents onto this ring, a library of analogs can be generated, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach is fundamental to optimizing lead compounds and developing potent and selective drugs.

Synthesis and Characterization: A Foundational Protocol

The synthesis of 2-Methyl-N-phenylbenzenesulfonamide is a well-established process, typically proceeding via the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline. The following protocol provides a detailed, step-by-step methodology.

Protocol 1: Synthesis of 2-Methyl-N-phenylbenzenesulfonamide

Objective: To synthesize 2-Methyl-N-phenylbenzenesulfonamide from 2-methylbenzenesulfonyl chloride and aniline.

Materials:

  • 2-Methylbenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Dissolve 2-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the aniline solution over a period of 15-20 minutes. The reaction is exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Methyl-N-phenylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group.

Applications in Medicinal Chemistry

The 2-Methyl-N-phenylbenzenesulfonamide scaffold has been explored as a foundation for the development of various therapeutic agents. Below are key application areas with illustrative examples and protocols.

Antimicrobial Agents

The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, primarily acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Derivatives of 2-Methyl-N-phenylbenzenesulfonamide have been synthesized and evaluated for their antimicrobial properties.

A notable example involves the synthesis of 2-methyl-5-nitro-N-(aryl...)benzenesulfonamide derivatives. The introduction of a nitro group and further elaboration of the N-phenyl ring with various heterocyclic systems has yielded compounds with significant activity against a range of bacterial species.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Methyl-N-phenylbenzenesulfonamide and its derivatives against selected bacterial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Grow the bacterial strains in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in CAMHB in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include wells with bacteria and the vehicle (negative control) and wells with bacteria and a standard antibiotic (positive control). Also include a well with sterile broth as a blank.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-Methyl-N-phenylbenzenesulfonamide[Insert experimental value][Insert experimental value]
Derivative 1[Insert experimental value][Insert experimental value]
Derivative 2[Insert experimental value][Insert experimental value]
Ciprofloxacin[Insert experimental value][Insert experimental value]
Anticancer Agents

The benzenesulfonamide scaffold is a prominent feature in a number of anticancer drugs, often targeting key enzymes such as carbonic anhydrases and protein kinases. Derivatives of 2-Methyl-N-phenylbenzenesulfonamide have shown promise as anticancer agents, particularly as inhibitors of pathways crucial for tumor growth and survival.

One area of investigation is the development of benzenesulfonamide analogs as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. HIF-1 is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and cell survival. Inhibition of the HIF-1 pathway is therefore a promising strategy for cancer therapy.

The following diagram illustrates a typical workflow for the discovery and development of anticancer agents based on the 2-Methyl-N-phenylbenzenesulfonamide scaffold.

anticancer_workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development a Synthesis of 2-Methyl-N- phenylbenzenesulfonamide Library b High-Throughput Screening (e.g., Cell Viability Assays) a->b c Structure-Activity Relationship (SAR) Studies b->c Hit Compounds d In Vitro Target Validation (e.g., Kinase Assays) c->d e ADME/Tox Profiling d->e f In Vivo Efficacy Studies (Xenograft Models) e->f Optimized Lead g Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies f->g

Caption: A generalized workflow for the discovery of anticancer drugs based on the 2-Methyl-N-phenylbenzenesulfonamide scaffold.

Objective: To evaluate the cytotoxic effect of 2-Methyl-N-phenylbenzenesulfonamide and its derivatives on cancer cell lines.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

CompoundIC₅₀ (µM) on MCF-7 cellsIC₅₀ (µM) on A549 cells
2-Methyl-N-phenylbenzenesulfonamide[Insert experimental value][Insert experimental value]
Derivative 1[Insert experimental value][Insert experimental value]
Derivative 2[Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The exploration of the SAR of 2-Methyl-N-phenylbenzenesulfonamide derivatives is crucial for designing more potent and selective compounds. The following diagram illustrates key modification points on the scaffold and their potential impact on biological activity.

sar_diagram cluster_R1 R1 (N-phenyl ring) cluster_R2 R2 (o-methyl group) cluster_linker Sulfonamide Linker scaffold 2-Methyl-N-phenylbenzenesulfonamide Scaffold r1_node Modulation of: - Lipophilicity - Electronic properties - Target interactions scaffold->r1_node Substitution r2_node - Conformational restriction - Selectivity scaffold->r2_node Steric influence linker_node - H-bonding interactions - Metal chelation (in metalloenzymes) scaffold->linker_node Key interactions

Caption: Key structural features of 2-Methyl-N-phenylbenzenesulfonamide and their influence on biological activity.

Conclusion and Future Directions

2-Methyl-N-phenylbenzenesulfonamide represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its derivatives as antimicrobial and anticancer agents underscores the importance of continued research in this area.

Future efforts should focus on a more in-depth exploration of the SAR of this scaffold against a wider range of biological targets. The use of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the elucidation of the precise mechanisms of action of active derivatives will be critical for their advancement into preclinical and clinical development. The protocols and insights provided in this guide are intended to serve as a solid foundation for these future endeavors, empowering researchers to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Structure-activity Relationship of 2,2-dimethyl-2H-chromene Based Arylsulfonamide Analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-

Application Note: 2-Methyl-N-phenylbenzenesulfonamide as a Bifunctional Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the strategic selection of bifunctional building blocks is paramount for constructing complex pharmacophores. 2-Methyl-N-phenylbenzenesulfonamide (also known as N-phenyl-o-toluenesulfonamide) represents a highly versatile scaffold. It combines the directing and nucleophilic properties of a sulfonamide with the latent reactivity of an ortho-methyl group. This guide details the mechanistic rationale and validated protocols for utilizing this compound in directed C-H functionalization, sultam synthesis, and complex base-mediated rearrangements.

Physicochemical Profile & Scaffold Analysis

The reactivity of 2-Methyl-N-phenylbenzenesulfonamide is dictated by its distinct electronic environment. The strongly electron-withdrawing sulfonyl group acidifies both the adjacent nitrogen-bound proton (pKa ~ 10) and the benzylic protons of the ortho-methyl group (kinetically accessible via directed lithiation).

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name 2-Methyl-N-phenylbenzenesulfonamide
CAS Registry Number 56776-55-7[1]
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Physical State White to off-white crystalline solid[2]
Melting Point 135 – 137 °C
Solubility Profile Soluble in THF, DMF, Acetone; Insoluble in H₂O

Reactivity Pillars & Synthetic Utility

N,C-Dianion Generation and Sultam Formation

The most powerful application of this scaffold lies in its ability to form an N,C-dilithio dianion when treated with strong bases like n-butyllithium (n-BuLi). The sulfonamide nitrogen directs the second equivalent of base to deprotonate the ortho-methyl group exclusively. Trapping this highly nucleophilic benzylic carbanion with electrophiles (e.g., aldehydes, ketones, or CO₂) followed by acidic workup triggers an intramolecular cyclization, yielding 1,2-benzisothiazole 1,1-dioxides (sultams)[3]. Sultams are critical pharmacophores found in numerous anti-inflammatory and psychotropic drugs.

Base-Mediated Truce-Smiles Rearrangements

If the temperature is not strictly controlled during lithiation, or if specific sterically hindered bases are used, the scaffold can undergo a Truce-Smiles rearrangement. In this pathway, the ortho-lithio intermediate attacks the N-phenyl ring, leading to the extrusion of SO₂ or the migration of the aryl group to form 2-aminodiaryl sulfones[4]. Understanding this pathway is critical for both avoiding unwanted byproducts and intentionally synthesizing complex diarylamines.

Industrial Derivatization: Azo Dye Precursors

Beyond bench-scale organic synthesis, derivatives of this scaffold are vital in materials science. For example, the nitration and subsequent reduction of the scaffold yields 5-amino-2-methyl-N-phenylbenzenesulfonamide, which serves as the primary diazonium precursor in the industrial manufacturing of Acid Orange 19, a widely used azo dye[5].

Experimental Protocols

As a Senior Application Scientist, I emphasize that the success of these protocols relies heavily on strict environmental controls and stoichiometric precision.

Protocol A: Synthesis of Sultams via N,C-Dilithiation

This protocol describes the generation of the dianion and its subsequent trapping to form a cyclic sultam.

Causality & Reagent Rationale: Exactly 2.2 equivalents of n-BuLi are used: 1.0 eq for the NH deprotonation, 1.0 eq for the ortho-methyl deprotonation, and a 0.2 eq excess to scavenge trace moisture. THF is chosen as the solvent because it coordinates lithium ions, breaking up hexameric n-BuLi aggregates and increasing its kinetic basicity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry N₂. Add 2-Methyl-N-phenylbenzenesulfonamide (1.0 mmol, 247 mg) and anhydrous THF (20 mL).

  • Cooling: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures suppress the competing Truce-Smiles rearrangement.

  • Lithiation: Add n-BuLi (2.2 mmol, typically 1.6 M in hexanes) dropwise over 10 minutes via a syringe pump.

    • Self-Validation Checkpoint: The solution will transition from colorless to a deep red/orange, indicating the successful formation of the delocalized N,C-dianion. If the solution remains pale, the n-BuLi titer is likely compromised.

  • Electrophilic Trapping: Stir the dianion at -78 °C for 1 hour. Introduce the chosen electrophile (e.g., benzophenone, 1.2 mmol) dissolved in 5 mL of THF dropwise.

  • Cyclization & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding 10 mL of 1M HCl. The acidic environment protonates the resulting alkoxide, making it a leaving group, and drives the spontaneous nucleophilic attack of the sulfonamide nitrogen to close the sultam ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc).

Protocol B: Oxidative Cyclization to N-Phenylsaccharin

This alternative protocol avoids organolithium reagents, utilizing potent oxidants to convert the ortho-methyl group directly into a carboxylic acid, which then dehydrates to form a saccharin core.

Step-by-Step Methodology:

  • Oxidation: Suspend 2-Methyl-N-phenylbenzenesulfonamide (1.0 mmol) in 15 mL of 5% aqueous NaOH. Heat the mixture to 80 °C.

  • Reagent Addition: Add Potassium Permanganate (KMnO₄, 3.5 mmol) in small portions over 1 hour. Causality: Portion-wise addition prevents thermal runaway from the highly exothermic oxidation of the benzylic carbon.

  • Monitoring: Stir at 80 °C for an additional 3 hours.

    • Self-Validation Checkpoint: The purple color of the permanganate will fade, and a heavy brown precipitate of MnO₂ will form. Spot the supernatant on a TLC plate (Hexanes:EtOAc 3:1) to confirm the disappearance of the starting material.

  • Filtration & Acidification: Filter the hot mixture through a pad of Celite to remove MnO₂. Cool the filtrate to 0 °C and acidify to pH 2 using concentrated HCl.

  • Cyclization: The intermediate carboxylic acid will precipitate and spontaneously undergo intramolecular dehydration to form the N-phenylsaccharin derivative. Filter the white solid, wash with cold water, and dry under high vacuum.

Mechanistic and Workflow Visualizations

ReactionPathway SM 2-Methyl-N-phenyl- benzenesulfonamide Dianion N,C-Dilithio Intermediate SM->Dianion 2.2 eq n-BuLi THF, -78 °C Trapped Electrophile-Trapped Intermediate Dianion->Trapped Electrophile (E+) e.g., CO2, R2C=O Product Benzisothiazole Derivative (Sultam) Trapped->Product H+ quench & Cyclization

Fig 1: Mechanistic pathway from 2-Methyl-N-phenylbenzenesulfonamide to sultam derivatives.

ExperimentalWorkflow Step1 1. Dissolve Substrate in Anhydrous THF (N2 atm) Step2 2. Cool Reactor to -78 °C (Dry Ice/Acetone) Step1->Step2 Step3 3. Dropwise Addition of n-BuLi (2.2 equiv) Step2->Step3 Step4 4. Stir for 1 h at -78 °C (Dianion Formation) Step3->Step4 Step5 5. Introduce Electrophile & Warm to RT Step4->Step5 Step6 6. Acidic Quench (1M HCl) & Phase Extraction Step5->Step6

Fig 2: Step-by-step experimental workflow for the N,C-dilithiation and electrophilic trapping.

References

  • Intermediacy of o-Sulfonylium Arenide Ylides in the Reactions of Arenesulfonyl Derivatives with Strong Bases: Insight into the Puzzling Rearrangement of N-Arylarenesulfonamides into 2-Aminodiaryl Sulfones The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • HYDROXY-1,2-BENZISOTHIAZOLE: Direct cyclization of benzenesulfonamides Organic Syntheses / Clockss URL:[Link]

  • Acid Orange 19 - Synthesis and Production Grokipedia URL:[Link]

Sources

Application Note: Protocol for the N-Alkylation of 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Scope

The N-alkylation of sulfonamides is a pivotal transformation in medicinal chemistry and drug development. Modulating the substitution at the sulfonamide nitrogen directly influences a molecule's lipophilicity, steric profile, and metabolic stability, which are critical parameters for structure-activity relationship (SAR) optimization 1.

This application note details a robust, high-yielding protocol for the N-alkylation of 2-Methyl-N-phenylbenzenesulfonamide (also known as o-toluenesulfonanilide). By leveraging the inherent acidity of the N-phenyl sulfonamide proton, this methodology utilizes mild inorganic bases in polar aprotic solvents to achieve highly chemoselective carbon-nitrogen bond formation.

Mechanistic Rationale & Experimental Design

To ensure a self-validating and reproducible system, it is essential to understand the causality behind the reagent and solvent selections:

  • Substrate Acidity & Base Selection: The N-H proton of 2-methyl-N-phenylbenzenesulfonamide is highly acidic (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group and the resonance stabilization provided by the N-phenyl ring 2. Consequently, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are entirely sufficient for quantitative deprotonation. Weaker organic bases like triethylamine (pKa ~10.7) result in incomplete deprotonation and sluggish reaction kinetics.

  • Solvent Effects: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandated. These solvents effectively solvate the potassium or cesium counter-cations, leaving a "naked," highly nucleophilic sulfonamide anion. Protic solvents must be strictly avoided as they hydrogen-bond with the nucleophile, drastically reducing its reactivity.

  • Chemoselectivity (N- vs. O-Alkylation): Sulfonamide anions are ambident nucleophiles. However, N-alkylation is thermodynamically favored. The use of soft electrophiles (e.g., alkyl iodides or bromides) via an S_N2 mechanism ensures exclusive N-selectivity over O-alkylation 3.

Experimental Workflow Visualization

Workflow A 1. Substrate Preparation 2-Methyl-N-phenylbenzenesulfonamide B 2. Deprotonation Base: K₂CO₃ (2.0 eq) Solvent: Anhydrous DMF A->B C 3. Nucleophilic Activation Formation of Sulfonamide Anion B->C 30 min, RT D 4. Electrophilic Addition Alkyl Halide (1.2 eq) Temp: 25 °C - 60 °C C->D SN2 Mechanism E 5. Aqueous Workup H₂O Quench & EtOAc Extraction D->E TLC Monitoring F 6. Purification Flash Chromatography E->F Brine Washes (Remove DMF) G Target Product N-Alkyl-2-methyl-N-phenylbenzenesulfonamide F->G >90% Yield

Figure 1: Logical workflow for the chemoselective N-alkylation of 2-Methyl-N-phenylbenzenesulfonamide.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters. Quantitative yields demonstrate the superiority of polar aprotic solvents combined with alkali metal carbonates.

EntryBase (Equivalents)SolventAlkylating Agent (R-X)Temp (°C)Time (h)Isolated Yield (%)
1 K₂CO₃ (2.0) DMF Methyl Iodide 25 4 92%
2Cs₂CO₃ (1.5)DMFBenzyl Bromide25395%
3K₂CO₃ (2.0)MeCNEthyl Bromide60884%
4NaH (1.2)THFMethyl Iodide0 to 25289%
5Et₃N (3.0)DCMBenzyl Bromide4024< 15%

Note: Entry 1 represents the standard optimized conditions detailed in the protocol below. Entry 5 illustrates the failure of weak organic bases to drive the reaction to completion.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Standard Discovery Scale)

Materials & Reagents
  • 2-Methyl-N-phenylbenzenesulfonamide (261.3 mg, 1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (276.4 mg, 2.0 mmol, 2.0 equiv)

  • Methyl iodide (MeI) (75 µL, 1.2 mmol, 1.2 equiv) — Caution: Highly toxic alkylating agent. Handle strictly inside a fume hood.

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

  • Ethyl Acetate (EtOAc) and Saturated Aqueous NaCl (Brine)

Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-N-phenylbenzenesulfonamide (261.3 mg) and finely powdered, anhydrous K₂CO₃ (276.4 mg).

  • Deprotonation: Seal the flask with a rubber septum, purge with inert gas (N₂ or Argon), and inject anhydrous DMF (5.0 mL). Stir the suspension vigorously at room temperature (25 °C) for 30 minutes. Observation: The mixture may develop a slight yellow tint, indicating the formation of the sulfonamide anion.

  • Electrophilic Addition: Using a micro-syringe, add methyl iodide (75 µL) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) mobile phase.

    • Self-Validation Check: The starting material is a strong hydrogen-bond donor and will have a lower R_f value. The N-alkylated product lacks the N-H bond and will elute significantly faster (higher R_f).

  • Quenching: Upon complete consumption of the starting material (typically 3–4 hours), quench the reaction by slowly adding 10 mL of distilled water.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • DMF Removal (Critical Step): Combine the organic layers and wash aggressively with brine (5 × 15 mL). Causality: DMF is highly miscible with EtOAc. Multiple aqueous/brine washes are mandatory to partition the DMF out of the organic phase and prevent contamination during concentration.

  • Drying & Concentration: Dry the washed organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 85:15 Hexanes:EtOAc) to afford the pure N-methyl-2-methyl-N-phenylbenzenesulfonamide.

Field-Proven Insights & Troubleshooting

  • Handling Steric Hindrance: The ortho-methyl group on the benzenesulfonyl ring introduces local steric bulk. While this does not impede unhindered primary electrophiles (like methyl iodide or benzyl bromide), secondary alkyl halides (e.g., isopropyl bromide) may suffer from sluggish kinetics. If reacting with secondary halides, switch the base to Cs₂CO₃ to exploit the "cesium effect" (enhancing anion solubility and reactivity) and elevate the temperature to 60–80 °C.

  • Spectroscopic Validation (NMR): Successful N-alkylation is easily confirmed via ¹H NMR. The broad singlet corresponding to the sulfonamide N-H proton (typically found around 9.5–10.5 ppm in DMSO-d₆ or ~6.5 ppm in CDCl₃) will completely disappear, replaced by the aliphatic signals of the newly introduced alkyl group (e.g., a sharp 3H singlet at ~3.2 ppm for an N-methyl group).

References

  • The Journal of Organic Chemistry (ACS Publications). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Retrieved from: [Link]

Sources

Application Note: Synthesis and Purification of 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: High-Fidelity Sulfonamide Bond Formation via Nucleophilic Acyl Substitution

Executive Summary & Mechanistic Rationale

Sulfonamides are a privileged pharmacophore in medicinal chemistry, frequently deployed as metabolically stable bioisosteres of amides. The preparation of 2-methyl-N-phenylbenzenesulfonamide via the coupling of o-toluenesulfonyl chloride and aniline is a fundamental transformation that exemplifies nucleophilic substitution at a highly electrophilic sulfonyl center[1].

Causality in Reaction Design: The reaction is driven by the nucleophilic attack of the aniline nitrogen on the sulfur atom of o-toluenesulfonyl chloride. The formation of the pentacoordinate intermediate and the subsequent expulsion of the chloride leaving group generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the aniline starting material—which would render it non-nucleophilic and halt the reaction—a stoichiometric amount of base is strictly required[2].

Pyridine is strategically selected over stronger inorganic bases for homogeneous reactions because it serves a dual purpose: it acts as an efficient acid scavenger and functions as a mild nucleophilic catalyst without inducing the competitive hydrolysis of the moisture-sensitive o-toluenesulfonyl chloride[3],[1].

Mechanism N1 Aniline (Nucleophile) N3 Pentacoordinate Intermediate N1->N3 Nucleophilic Attack N2 o-Toluenesulfonyl Chloride N2->N3 Nucleophilic Attack N4 Protonated Sulfonamide N3->N4 -Cl⁻ N5 2-Methyl-N-phenyl- benzenesulfonamide N4->N5 Deprotonation Base Pyridine (Acid Scavenger) Base->N4

Reaction mechanism for the pyridine-mediated sulfonylation of aniline.

Reaction Optimization & Quantitative Data

The choice of solvent and base significantly impacts the impurity profile and overall yield. While biphasic aqueous Schotten-Baumann conditions (using NaOH) are viable, they often lead to the competitive hydrolysis of o-toluenesulfonyl chloride, especially at elevated pH[2]. Homogeneous conditions in anhydrous organic solvents provide superior kinetic control.

Table 1: Solvent and Base Optimization for Sulfonamide Synthesis

Solvent SystemBaseTemperature ProfileReaction TimeTypical YieldMechanistic Notes & Causality
Dichloromethane (DCM) Pyridine (1.2 eq)0 °C → RT2–4 h>90%Homogeneous; prevents sulfonyl chloride hydrolysis[2].
Tetrahydrofuran (THF) Triethylamine (TEA)0 °C → RT4–6 h85%TEA·HCl precipitates, driving the reaction forward[1].
2-MeTHF Triethylamine (TEA)0 °C → RT3–5 h88%Green solvent alternative; excellent phase separation during workup[4].
Water / DCM (Biphasic) NaOH (1M aq)0 °C → RT6–8 h75%High risk of competitive hydrolysis of the sulfonyl chloride[2].

Experimental Workflow

Workflow Start 1. Preparation Dissolve Aniline + Pyridine in DCM Cooling 2. Temperature Control Cool to 0-5 °C (Ice Bath) Start->Cooling Addition 3. Electrophile Addition Dropwise o-Toluenesulfonyl Chloride Cooling->Addition Reaction 4. Reaction Propagation Stir at RT & Monitor via TLC Addition->Reaction Workup 5. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Reaction->Workup Purification 6. Isolation Recrystallization (EtOH/Water) Workup->Purification Product Pure 2-Methyl-N-phenyl- benzenesulfonamide Purification->Product

Experimental workflow for the synthesis and purification of the sulfonamide.

Detailed Step-by-Step Protocol

This protocol is engineered as a self-validating system , incorporating built-in quality control checkpoints to ensure high fidelity, reproducibility, and safety[2],[1].

Materials Required:
  • Aniline (1.0 equiv, limiting reagent)

  • o-Toluenesulfonyl chloride (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Preparation & Activation
  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Add pyridine (1.2 eq) to the solution.

    • Expert Insight: Adding the base to the amine prior to the sulfonyl chloride ensures that any generated HCl is immediately neutralized, maintaining the nucleophilicity of the aniline[1].

    • Self-Validation Checkpoint: Ensure complete dissolution of aniline before proceeding. A homogeneous solution guarantees uniform reaction kinetics.

Step 2: Temperature-Controlled Sulfonylation
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Dissolve o-toluenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel.

    • Self-Validation Checkpoint: The internal temperature must remain below 10 °C during addition. The reaction is highly exothermic; an uncontrolled exotherm will lead to di-sulfonylation and degradation of the electrophile[2].

Step 3: Reaction Monitoring
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

    • Self-Validation Checkpoint: The reaction is deemed complete when the aniline spot is fully consumed. Sulfonamides typically exhibit an Rf lower than the parent amine and can be visualized under 254 nm UV light. If Rf values of the starting material and product are too similar, monitoring the distinct color change of the reaction mixture serves as an excellent secondary indicator[5].

Step 4: Quenching and Work-up
  • Dilute the reaction mixture with an equal volume of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 × 50 mL): Protonates and extracts unreacted pyridine and trace aniline into the aqueous layer[2].

      • Self-Validation Checkpoint: Verify the pH of the aqueous wash using pH paper. It must read pH < 2 to guarantee the complete removal of the base.

    • Saturated NaHCO₃ (1 × 50 mL): Neutralizes any residual acid in the organic phase.

    • Brine (1 × 50 mL): Pre-dries the organic layer and breaks any emulsions.

  • Collect the organic layer and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

Step 5: Isolation and Purification
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-N-phenylbenzenesulfonamide as an off-white solid.

  • Purify via recrystallization from a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Self-Validation Checkpoint: The formation of a highly crystalline white solid upon cooling confirms the purity of the isolated product[2].

  • Collect the purified crystals via vacuum filtration and dry under high vacuum.

Troubleshooting & Quality Control

  • Di-sulfonylation of Primary Amines: Primary amines like aniline can react with two equivalents of sulfonyl chloride to form an undesired di-sulfonylated product. If TLC indicates a higher-running spot, ensure strict stoichiometric control. Using a slight excess of the amine relative to the sulfonyl chloride can mitigate this, though standard protocols utilizing 1.1 eq of sulfonyl chloride with strict temperature control are usually sufficient[2].

  • Hydrolysis of the Electrophile: o-Toluenesulfonyl chloride is highly sensitive to moisture[3]. If yields are low and TLC shows large amounts of unreacted aniline, the sulfonyl chloride may have hydrolyzed to o-toluenesulfonic acid prior to nucleophilic attack. Ensure all reagents are fresh, stored properly, and that solvents are strictly anhydrous.

References

  • [3] Title: O-TOLUENESULFONYL CHLORIDE 133-59-5 wiki - GuideChem | Source: guidechem.com | 3

  • [2] Title: Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides - Benchchem | Source: benchchem.com | 2

  • [1] Title: A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions - Benchchem | Source: benchchem.com | 1

  • [5] Title: Org. Synth. 2013, 90, 200: Organic Syntheses Procedure | Source: orgsyn.org | 5

  • [4] Title: Inhibition of Kornblum Reaction with Lithium Salts in SN2 Reactions of Sulfonates and a Nucleophile Containing a Pyridine N-Oxide Moiety: Convergent and Selective Synthesis of an MRGPRX2 Antagonist | Source: acs.org | 4

Sources

Formulation and In Vitro Evaluation of 2-Methyl-N-phenylbenzenesulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) Inhibition Assays

Mechanistic Rationale & Physicochemical Constraints

2-Methyl-N-phenylbenzenesulfonamide (also known as o-toluenesulfonanilide) is a critical synthetic intermediate and a foundational pharmacophore in the development of metalloprotease inhibitors, specifically targeting Tumour Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17[1]. In cellular models, TACE is responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, pro-inflammatory form.

When adapting this compound (and its structurally related bicyclosulfonyl acid derivatives) for in vitro cellular assays, scientists face a significant thermodynamic hurdle: aqueous insolubility . The hydrophobic phenyl rings, combined with the steric hindrance of the ortho-methyl group, drive high crystal lattice energy. Consequently, the compound demonstrates optimal solubility (up to 100 mM) only in strong aprotic solvents like pure Dimethyl Sulfoxide (DMSO)[2].

If introduced improperly into aqueous physiological media, the compound undergoes rapid micro-precipitation. This phenomenon not only reduces the bioavailable concentration—leading to false-negative efficacy data—but also causes physical toxicity to cultured cells via crystal deposition.

Experimental Protocols: A Self-Validating Formulation Workflow

To ensure robust, reproducible data in cell-based screening (e.g., measuring LPS-stimulated TNF-α production in THP-1 monocytes[3]), the formulation protocol must be treated as a self-validating system. Every step below includes built-in quality control to guarantee that the biological readout is a direct result of target inhibition, not formulation artifacts.

Phase 1: Master Stock Preparation
  • Step 1.1: Weigh exactly 24.73 mg of 2-Methyl-N-phenylbenzenesulfonamide (MW: 247.31 g/mol ).

  • Step 1.2: Dissolve in 1.0 mL of anhydrous DMSO to yield a 100 mM master stock. Vortex for 60 seconds until optically clear.

  • Causality & Insight: The use of anhydrous DMSO (water content <0.005%) is non-negotiable. Sulfonamides are highly sensitive to water-induced nucleation. Atmospheric moisture absorbed by standard laboratory DMSO will seed micro-crystals during freeze-thaw cycles, drastically reducing the effective concentration of the stock and causing irreproducible IC50 shifts.

Phase 2: Intermediate Dilution & Aqueous Introduction
  • Step 2.1: Perform a 10-fold serial dilution of the master stock in 100% DMSO to create intermediate working stocks (e.g., 10 mM, 1 mM, 100 µM).

  • Step 2.2 (The 1:200 Rule): Dilute the intermediate stocks 1:200 directly into pre-warmed (37°C) RPMI-1640 assay medium supplemented with 10% Fetal Bovine Serum (FBS). This yields a final DMSO concentration of 0.5% (v/v).

  • Causality & Insight: Diluting directly from a 100 mM stock into aqueous media causes localized solvent shock, forcing the compound out of solution. By stepping down the concentration in DMSO first, we ensure thermodynamic stability. Furthermore, pre-warming the medium prevents cold-shock precipitation, while the albumin and lipoproteins in the 10% FBS act as hydrophobic carrier proteins, encapsulating the sulfonamide molecules and maintaining them in a metastable aqueous state suitable for cellular uptake.

Phase 3: Self-Validation & Cellular Assay Execution
  • Step 3.1 (Formulation QC): Before adding the formulated media to cells, read the absorbance of the media at 600 nm in a spectrophotometer.

    • Validation Checkpoint: An OD600 > 0.05 relative to a DMSO-only media blank indicates sub-visible colloidal aggregation. If detected, the formulation has failed, and the cells would be exposed to an unknown true concentration.

  • Step 3.2: Seed THP-1 monocytes at 1×105 cells/well in a 96-well plate. Replace media with the formulated compound media and pre-incubate for 1 hour at 37°C.

  • Step 3.3: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours.

  • Step 3.4 (Viability QC): Multiplex the assay by adding Resazurin (Alamar Blue) during the final hour of incubation to measure cell viability.

    • Validation Checkpoint: This ensures that any observed reduction in TNF-α is due to true TACE inhibition, not non-specific compound cytotoxicity or solvent toxicity.

  • Step 3.5: Harvest the supernatant and quantify soluble TNF-α via ELISA.

Quantitative Data Summary

The table below summarizes the critical relationship between compound concentration, vehicle tolerance, formulation stability, and biological readout in the THP-1 assay.

Compound Concentration (µM)Final DMSO (%)Visual / OD600 PrecipitationTHP-1 Cell Viability (%)Relative Soluble TNF-α Secretion (%)
0 (Vehicle Control)0.5No100 ± 2.1100 ± 4.5
10.5No99 ± 1.885 ± 3.2
100.5No98 ± 2.445 ± 5.1
500.5No95 ± 3.015 ± 2.8
1001.0 Yes (Microcrystals) 78 ± 4.5 N/A (Assay Interference)

Data Interpretation: At 100 µM, the requirement for 1.0% DMSO to maintain solubility breaches the cellular tolerance threshold, leading to a drop in viability (78%). Furthermore, micro-precipitation occurs, invalidating the TNF-α readout. The optimal assay window for this sulfonamide derivative is strictly 50 µM at 0.5% DMSO.

Pathway Visualization

The following diagram illustrates the mechanistic logic of the cellular assay, demonstrating where the formulated sulfonamide derivative exerts its inhibitory effect within the LPS-stimulated inflammatory cascade.

TACE_Inhibition LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Cascade TLR4->NFKB Signals ProTNF Pro-TNF-α NFKB->ProTNF Transcribes TACE TACE / ADAM17 ProTNF->TACE Binds SolTNF Soluble TNF-α TACE->SolTNF Cleaves Inhibitor 2-Methyl-N-phenylbenzene- sulfonamide Inhibitor->TACE Inhibits

Fig 1: Mechanism of TACE/ADAM17 inhibition by sulfonamides in LPS-stimulated cells.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Methyl-N-phenylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific physicochemical realities of your substrates.

While sulfonamide synthesis is generally a robust and high-yielding process, the ortho-methyl substitution on 2-methylbenzenesulfonyl chloride introduces significant steric constraints. This alters the reaction kinetics, often leading to suboptimal yields, stalled reactions, or heavy byproduct formation if standard amidation protocols are blindly applied. This guide provides a causal analysis of these failures and a self-validating framework to correct them.

Part 1: Diagnostic Logic & Workflow

Before altering your protocol, you must identify the dominant failure mode. The following diagnostic workflow categorizes low-yield outcomes based on crude LC-MS or TLC analysis.

Workflow Start Yield < 50% LCMS LC-MS / TLC Analysis of Crude Mixture Start->LCMS Hydro Dominant Mass: [M-Cl+OH] (Hydrolysis) LCMS->Hydro Unreact Dominant Mass: Starting Materials LCMS->Unreact Bis Dominant Mass: Bis-sulfonamide LCMS->Bis Fix1 Switch to Anhydrous DCM Use Pyridine Catalyst Hydro->Fix1 Fix2 Increase Reaction Time Check Amine Quality Unreact->Fix2 Fix3 Reduce Sulfonyl Chloride Equivalents to 1.05 Bis->Fix3

Diagnostic workflow for troubleshooting low yield in sulfonamide synthesis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my yield consistently below 50% when using standard Schotten-Baumann conditions (aqueous Na₂CO₃ / DCM)? Causality: The Schotten-Baumann protocol utilizes a biphasic system with an aqueous base[1]. While effective for unhindered substrates, the ortho-methyl group on 2-methylbenzenesulfonyl chloride sterically shields the electrophilic sulfur center, significantly reducing the rate of nucleophilic attack by aniline. Because the amidation rate is suppressed, the competing hydrolysis reaction—where water acts as a nucleophile—dominates. This converts your starting material into unreactive 2-methylbenzenesulfonic acid, permanently capping your yield[2][3]. Solution: Abandon aqueous biphasic conditions for this specific sterically hindered substrate. Transition to strictly anhydrous conditions to eliminate the hydrolysis pathway entirely[2].

Q2: I switched to anhydrous conditions using Triethylamine (TEA), but the reaction is still sluggish. What is the mechanistic flaw? Causality: Triethylamine is a non-nucleophilic base. It effectively scavenges the HCl byproduct, preventing the protonation of aniline (which would render it non-nucleophilic and halt the reaction)[2], but it does not accelerate the inherently slow attack of aniline on the sterically hindered sulfonyl chloride. Solution: Replace TEA with Pyridine or add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is far more susceptible to attack by aniline, effectively bypassing the steric bottleneck.

Mechanism SM 2-Methylbenzenesulfonyl Chloride + Aniline Steric Steric Hindrance (ortho-Methyl) SM->Steric PathA Slow Amidation (Target Pathway) Steric->PathA Aniline PathB Rapid Hydrolysis (Competing Pathway) Steric->PathB H2O Prod 2-Methyl-N-phenyl- benzenesulfonamide PathA->Prod Byprod 2-Methylbenzenesulfonic Acid + HCl PathB->Byprod

Mechanistic pathways illustrating the competition between amidation and hydrolysis.

Q3: My LC-MS shows a mass corresponding to N,N-bis(2-methylphenylsulfonyl)aniline. How is this forming? Causality: Bis-sulfonylation occurs when the newly formed sulfonamide, which still possesses a slightly acidic N-H proton, is deprotonated by the base and acts as a nucleophile against a second equivalent of sulfonyl chloride. This is exacerbated by high temperatures and an excess of the sulfonylating agent. Solution: Strictly control stoichiometry. Typically, equimolar amounts of the amine and sulfonyl chloride are used, though a slight excess (1.05 equivalents) of the chloride can drive the reaction without triggering over-sulfonylation[2]. Maintain the reaction temperature at 0 °C during the addition phase[2].

Part 3: Quantitative Data Analysis

The following table summarizes expected yields and impurity profiles based on the choice of reaction conditions for this specific sterically hindered synthesis.

Reaction ConditionBase / SolventTemperatureExpected YieldPrimary Impurity Profile
Standard Schotten-BaumannNa₂CO₃ (aq) / DCM25 °C45 - 55%High sulfonic acid (hydrolysis)
Anhydrous Amine BaseTEA / Anhydrous DCM0 °C to 25 °C70 - 80%Trace unreacted aniline
Nucleophilic CatalysisPyridine / Anhydrous DCM0 °C to 25 °C85 - 95%Minimal (Highly selective)
Elevated TemperaturePyridine / Toluene80 °C< 60%Bis-sulfonylation, degradation

Part 4: Self-Validating Experimental Protocol

This protocol for the synthesis of 2-Methyl-N-phenylbenzenesulfonamide is designed as a self-validating system, incorporating in-process checks to ensure causality and success at each step.

Step 1: Preparation of Anhydrous Environment

  • Action: Thoroughly dry all glassware in an oven (120 °C) before use. Assemble the apparatus while hot and purge with an inert atmosphere (N₂ or Ar)[2]. Use commercially available anhydrous solvents[2].

  • Causality: Eliminates ambient moisture, completely shutting down the competing hydrolysis pathway that converts sulfonyl chlorides to unreactive sulfonic acids[2].

Step 2: Reagent Dissolution

  • Action: Dissolve aniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add anhydrous pyridine (2.0 equiv, 20 mmol).

  • Validation Check: The solution must remain clear. Any cloudiness indicates moisture contamination or degraded (oxidized) aniline.

Step 3: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Dissolve 2-methylbenzenesulfonyl chloride (1.05 equiv, 10.5 mmol) in anhydrous DCM (10 mL) and add the solution dropwise to the amine mixture over 15-30 minutes[2].

  • Causality: Dropwise addition at 0 °C prevents local concentration spikes and thermal runaways, suppressing the formation of bis-sulfonylation byproducts.

Step 4: Reaction Propagation

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours[2].

  • Validation Check: Monitor the reaction progress using TLC (Hexane:EtOAc 3:1) or LC-MS[4]. The complete disappearance of the aniline spot confirms successful reaction progression.

Step 5: Quench and Liquid-Liquid Extraction

  • Action: Quench the reaction with 20 mL of 1M HCl. Transfer the mixture to a separatory funnel and separate the layers[2].

  • Causality: The acidic wash protonates pyridine and any trace unreacted aniline, partitioning them into the aqueous layer and away from the organic product.

  • Validation Check: Test the aqueous layer pH. It must be < 2 to ensure the complete removal of basic impurities.

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification

  • Action: Purify the crude solid via recrystallization. Dissolve the crude product in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature[4]. Further cooling in an ice bath can maximize the crystal yield[4].

  • Causality: Recrystallization leverages differential solubility; the target sulfonamide crystallizes upon cooling, leaving trace impurities in the mother liquor[4].

  • Validation Check: Melting point analysis or ¹H NMR should be performed on the isolated crystals to confirm high purity and structural integrity.

References[2] optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3CIB2eepNL7Q_IcprSpIc54i3GeMjfPJpz2BtAQpBXvUYvVfqhoHHKjPIl-QWB6aRAn2ux6-SoWMBlduzIDZWZ7bWwpsSGuX56ndiVZZhsy1g5nHc2epTjFQell4-BJHAkVsaMoES0SmfMyzdLNj-bP2XkUwVi9ibaH6uYWqfM3HbTkAxGY7eg050a_LcDF8bLDUmnQn2FTH_qQS_lkOf_8Gf7r5s0bKi-DCXw==[3]The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcC0__gC5ENHHNJ-xkbM368WfyoaJ2edWfG_AMEm2q7u87Pc4xpupjPx7bZpmwRCUrz0_cfXVv385kNlTQu56MnCI9uX2EB-U2gobxykWNwqJYzXYQCo_yD7s-TTgn6kvF5eGOv2I4Je3akzZLUwM7l8X4x220fmdwCbD-1HB1C5IQY28=[1]A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjxDfmYMZHRx-G3BHjeaViO-0SbnI2LGa20jWNsV2F9Y3JeoRn-zz-IViZ0Y5ThyLUbiBCiN05FlKWq02TKdXnQ68Onko8glKzQsfxmuZHDYBbjYqGyoeacPGPaCS2oY=[4]Byproduct identification and removal in sulfonamide synthesis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNqadgi8C7udgEEp1z4KE9V7IbozIpTMp1WWiyrlIBB10UJg58U2gbCHntlL7MzyRlgHEF4X8sqiS7aF-JrQ9LpDzTuS8TTMDBLrhie15YXbDFvBX9BJi0IWaw5aSyqKWJ1QZgx8NFKaX7fx-onDIESvH1k5xYssDNZs9sIr_CO_oEZEeGwmD6GPsA77uUu24h7jegSPwx2Uhl

Sources

Technical Support Center: 2-Methyl-N-phenylbenzenesulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization of 2-Methyl-N-phenylbenzenesulfonamide (CAS: 56776-55-7). This compound, characterized by its flexible sulfonamide linkage and distinct steric profile due to the ortho-methyl group, presents unique challenges in solid-state isolation.

This guide is engineered for drug development professionals and researchers. It bypasses basic recrystallization theory to focus on the thermodynamic and kinetic causalities that dictate crystal habit, polymorphism, and yield in sulfonamide derivatives.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 2-Methyl-N-phenylbenzenesulfonamide sample "oil out" (liquid-liquid phase separation) instead of forming crystals upon cooling? A1: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW) and intersects the binodal curve before primary nucleation can occur. In sulfonamides, strong intermolecular hydrogen bonding between the sulfonyl oxygen and the amino proton often leads to pre-nucleation clustering[1]. If the cooling rate is too rapid, these clusters form a dense, solute-rich liquid phase rather than an ordered lattice.

  • Resolution: You must operate within the metastable zone. Switch to a solvent system with a flatter solubility curve (e.g., substituting pure chloroform with a chloroform/toluene mixture). Reduce the cooling rate to <0.5 °C/min and introduce seed crystals just below the saturation temperature to bypass the high energy barrier of primary nucleation[2].

Q2: I am isolating a mixture of polymorphs across different batches. How do I selectively crystallize a single, thermodynamically stable form? A2: Sulfonamides are highly polymorphic because the -SO₂NH- group can act as both a hydrogen bond donor and acceptor, allowing for multiple packing motifs (e.g., α-dimers vs. β-dimers)[3]. The causality of your mixed batches lies in solvent-solute interactions. Solvents with strong hydrogen-bond donating capacity (like methanol or ethanol) interact competitively with the sulfonyl oxygen atoms, disrupting the native dimer formation and kinetically trapping the compound in metastable forms[3].

  • Resolution: To isolate the thermodynamically stable form (typically Form I, exhibiting a prism habit and a melting point of 139−142 °C[4]), utilize non-polar or aprotic solvent mixtures like chloroform/toluene. These solvents do not competitively hydrogen bond, allowing the native β-dimer to assemble and precipitate the stable polymorph[3].

Q3: How can I improve the crystal size? My current protocol yields fine, electrostatic powders that clog the filtration frit. A3: Fine powders are the direct result of the primary nucleation rate ( J ) vastly exceeding the crystal growth rate ( G ). This is typically caused by localized zones of extreme supersaturation, which occur during the rapid addition of an anti-solvent or crash-cooling[2].

  • Resolution: Transition from a crash-cooling method to a controlled anti-solvent titration. Ensure high agitation (e.g., 400 RPM) during anti-solvent addition to prevent localized supersaturation pooling.

G Start Crystallization Issue Oiling Oiling Out (LLPS) Start->Oiling Poly Polymorph Mixture Start->Poly Fines Fine Crystals Start->Fines ReduceSS Reduce Supersaturation & Change Solvent Oiling->ReduceSS  Binodal intersection Solvent Adjust Solvent Polarity (H-Bonding) Poly->Solvent  Kinetic trapping Cooling Decrease Cooling Rate & Add Seeds Fines->Cooling  Nucleation > Growth Success Optimal Crystal Habit ReduceSS->Success Solvent->Success Cooling->Success

Caption: Workflow for diagnosing and resolving common sulfonamide crystallization failures.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Controlled Cooling Crystallization (Thermodynamic Form Isolation)

Objective: Isolate the stable prism polymorph of 2-Methyl-N-phenylbenzenesulfonamide.

  • Dissolution: Suspend 1.0 g of crude 2-Methyl-N-phenylbenzenesulfonamide in 10 mL of Toluene. Heat the mixture to 85 °C under reflux. Add Chloroform dropwise (up to 5 mL) until complete dissolution is achieved.

    • Causality: Heating above the saturation temperature completely destroys the thermal history and residual seeds of unwanted polymorphs.

  • Validation of Saturation:

    • Self-Validation Check: Extract a 0.5 mL aliquot into a glass vial and rapidly cool it to 5 °C in an ice bath. If spontaneous crystallization does not occur within 5 minutes, your bulk solution is under-saturated. Corrective action: Distill off 10% of the solvent volume and repeat the test.

  • Seeding: Cool the bulk solution slowly (1 °C/min) to 65 °C. Introduce 10 mg of pure Form I seed crystals.

  • Controlled Growth: Cool the seeded solution from 65 °C to 20 °C at a strict rate of 0.1 °C/min using a programmable thermostatic bath.

  • Validation of Yield & Isolation:

    • Self-Validation Check: Before filtration, sample the supernatant and analyze it via UV-Vis or HPLC. The concentration must match the known solubility limit of the compound at 20 °C. If it is higher, extend the aging time. Filter the prism crystals[4] via vacuum and wash with 2 mL of cold hexane.

Protocol B: Solvent/Anti-Solvent Titration (Metastable Form Screening)

Objective: Rapidly induce crystallization to study kinetic polymorphs.

  • Dissolution: Dissolve 1.0 g of the compound in 8 mL of Methanol (Good Solvent) at 25 °C.

  • Anti-Solvent Titration: Using a syringe pump, add Water (Anti-Solvent) at a rate of 0.5 mL/min under vigorous stirring (500 RPM).

  • Validation of the Metastable Limit:

    • Self-Validation Check: Monitor the solution with a focused beam reflectance measurement (FBRM) probe or visually. Stop the anti-solvent addition the exact moment persistent turbidity appears[2]. If you add more than 1 mL after turbidity begins, you will induce catastrophic nucleation and generate fines.

  • Aging: Hold the turbid solution at 25 °C for 4 hours to allow the metastable platelet crystals to grow before filtration.

P Sol 2-Methyl-N-phenylbenzenesulfonamide in Solution NonPolar Aprotic / Non-Polar Solvent (e.g., Chloroform/Toluene) Sol->NonPolar Allows native H-bonding Polar Polar Protic Solvent (e.g., Methanol) Sol->Polar Disrupts native H-bonding Form1 Thermodynamic Form (Prism, MP 139-142°C) NonPolar->Form1 favors β-dimer Form2 Metastable Form (Platelet / Fine Powder) Polar->Form2 favors α-dimer

Caption: Mechanistic pathway of solvent-directed polymorph selection via hydrogen-bond modulation.

Part 3: Quantitative Data Presentation

The following table summarizes the physicochemical behavior of 2-Methyl-N-phenylbenzenesulfonamide across various solvent systems to aid in rational solvent selection[3],[4].

Solvent System (v/v)Polarity IndexPrimary Intermolecular InteractionExpected Crystal HabitPolymorph TendencyMelting Point (°C)
Chloroform / Toluene (1:2) Low (~3.1)Solute-Solute (β-dimer favored)Colorless PrismsThermodynamic (Form I)139 − 142
Methanol / THF (1:1) High (~4.6)Solvent-Solute (H-bond disruption)PlateletsMetastable (Form II)< 139 (Broad)
Ethanol / Water (1:2) Very High (~7.2)Rapid Supersaturation GenerationFine PowderMixed / AmorphousVariable
Acetone / Hexane (1:3) Medium (~3.4)Moderate Solute-SoluteNeedles / PrismsForm I139 − 141

References

  • Crystal Growth & Design (ACS Publications). Polymorph Selection with Morphology Control Using Solvents. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from:[Link]

  • Amazon S3 / Supporting Information. Physical and Spectroscopic Data for 2-Methyl-N-phenylbenzenesulfonamide. Retrieved from:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-N-phenylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with 2-Methyl-N-phenylbenzenesulfonamide in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance issues in their reactions with this sterically demanding substrate. Here, we will explore the underlying principles of these challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.

Understanding the Challenge: The "Bulky" Nature of 2-Methyl-N-phenylbenzenesulfonamide

The core of the reactivity issues with 2-Methyl-N-phenylbenzenesulfonamide lies in its molecular architecture. The ortho-methyl group on the benzenesulfonyl moiety and the N-phenyl group create significant steric congestion around the nitrogen atom. This steric bulk can impede the approach of reagents, leading to sluggish or failed reactions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation/N-arylation reaction with 2-Methyl-N-phenylbenzenesulfonamide is showing low to no conversion. What are the primary factors at play and how can I overcome them?

A1: The low reactivity you're observing is a classic case of steric hindrance. The bulky ortho-methyl and N-phenyl groups shield the nitrogen atom, making it a poor nucleophile and hindering the approach of electrophiles. To address this, a multi-faceted approach focusing on reaction conditions and catalyst systems is necessary.

Troubleshooting Strategy: Enhancing Reactivity
  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[1] Reactions that are sluggish at room temperature or 80 °C may proceed efficiently at higher temperatures (e.g., 100-140 °C), provided the reactants and products are thermally stable.[3]

  • Optimize Your Catalyst System: For cross-coupling reactions like Buchwald-Hartwig amination, the choice of ligand is critical.[4][5]

    • Bulky, Electron-Rich Ligands: Employing sterically hindered phosphine ligands can promote the formation of the active monoligated palladium species, which is more reactive towards sterically demanding substrates.[5]

    • Modern Catalyst Systems: Consider using advanced catalyst systems specifically designed for challenging couplings. For instance, copper-iron bimetallic catalysts have shown remarkable efficacy in coupling sterically hindered sulfonamides with aryl chlorides and bromides.[6][7][8] Similarly, copper(I)-catalyzed Ullmann-type couplings are effective for the sulfur-arylation of sterically hindered sulfenamides.[9][10][11][12]

  • Choice of Base and Solvent:

    • Strong, Non-Nucleophilic Bases: For reactions requiring deprotonation of the sulfonamide, stronger bases like sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS) or lithium diisopropylamide (LDA) can be more effective than weaker bases like carbonates or phosphates.[3]

    • Solvent Effects: The solvent can influence the reaction rate.[2] Polar aprotic solvents like DMF, DMSO, or NMP can help to solvate ionic intermediates and may enhance reactivity.

Experimental Protocol: Copper-Iron-Catalyzed N-Arylation of a Sterically Hindered Sulfonamide

This protocol is adapted from a demonstrated effective method for coupling ortho-substituted sulfonamides.[6][7]

Materials:

  • 2-Methyl-N-phenylbenzenesulfonamide

  • Aryl halide (e.g., a sterically hindered aryl chloride or bromide)

  • Copper(I) iodide (CuI)

  • Iron(III) chloride (FeCl₃)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a flame-dried Schlenk tube, add 2-Methyl-N-phenylbenzenesulfonamide (1.0 equiv), the aryl halide (1.2 equiv), CuI (10 mol%), FeCl₃ (5 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Low Conversion in N-Alkylation/Arylation temp Increase Reaction Temperature start->temp Initial Step catalyst Optimize Catalyst System (e.g., Bulky Ligands, Cu/Fe) temp->catalyst If still low yield base_solvent Modify Base/Solvent (e.g., Stronger Base) catalyst->base_solvent Further Optimization outcome Improved Reaction Yield base_solvent->outcome

Q2: I am attempting a Mitsunobu reaction with 2-Methyl-N-phenylbenzenesulfonamide as the nucleophile, but the reaction is failing. Why is this happening and what are the alternatives?

A2: The Mitsunobu reaction is highly sensitive to the acidity and nucleophilicity of the pro-nucleophile.[13][14] The pKa of the N-H bond in 2-Methyl-N-phenylbenzenesulfonamide is relatively high for a typical Mitsunobu reaction, and its steric bulk hinders its ability to act as an effective nucleophile.[15]

Troubleshooting Strategy: Modifying the Mitsunobu and Exploring Alternatives
  • Fukuyama-Mitsunobu Modification: A variation of the Mitsunobu reaction, the Fukuyama-Mitsunobu, is specifically designed for the alkylation of sulfonamides.[13][16] This often involves using a more acidic sulfonamide, such as a nosylamide, which can then be deprotected. While not a direct solution for your substrate, it highlights a key principle: increasing the acidity of the N-H bond.

  • Alternative Alkylation Strategies:

    • Thermal Alkylation with Trichloroacetimidates: This method avoids the need for a strong base or a highly nucleophilic sulfonamide. The reaction proceeds through an Sₙ1-like pathway and can be effective for sterically hindered substrates.[17]

    • "Borrowing Hydrogen" Catalysis: This is an atom-economical method that uses alcohols as alkylating agents, catalyzed by transition metals like manganese. It can be a milder alternative to traditional alkylations with alkyl halides.[16]

Data Summary: Comparison of Alkylation Methods
MethodTypical ConditionsAdvantages for Steric HindranceDisadvantages
Standard Mitsunobu DEAD/DIAD, PPh₃, THFGenerally poor for sterically hindered sulfonamidesLow yields, potential for side reactions.[13]
Thermal Alkylation Trichloroacetimidate, Refluxing TolueneTolerates steric hindrance, no strong base needed.[17]Requires synthesis of the trichloroacetimidate.
"Borrowing Hydrogen" Mn catalyst, K₂CO₃, XylenesMild conditions, uses alcohols directly.[16]Catalyst may be sensitive, scope can be substrate-dependent.
Cu/Fe Cross-Coupling CuI/FeCl₃, Base, High TempBroad scope for aryl halides, effective for hindered substrates.[6][7]High temperatures required, potential metal contamination.
Q3: Can I use protecting group strategies to mitigate steric hindrance?

A3: While seemingly counterintuitive to add more bulk, a protecting group strategy can be viable if it alters the reactivity in a favorable way. However, for overcoming steric hindrance in reactions directly at the sulfonamide nitrogen, this is generally not a primary strategy. Protecting groups are more commonly used to mask other reactive sites in the molecule.[18][19][20]

A more relevant concept is the use of a "traceless" directing group that can facilitate a reaction at a nearby position and is subsequently removed. However, for direct N-functionalization, the focus should remain on optimizing reaction conditions and catalyst selection.

Q4: Are there any advanced techniques like microwave synthesis or high-pressure reactions that can help?

A4: Yes, these non-traditional reaction activation methods can be highly effective.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times and improve yields for sterically hindered substrates.[3] This is due to the efficient transfer of energy directly to the polar molecules in the reaction mixture.

  • High-Pressure Synthesis: Applying high pressure can facilitate reactions by reducing the activation volume, effectively forcing the sterically hindered molecules into closer proximity.[3] This can be particularly useful for cycloadditions or condensation reactions.

These techniques often require specialized equipment but can provide solutions when conventional methods fail.

References
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Steric Hindrance: Intro to Chemistry Study Guide. (2025). Fiveable.
  • Roy, K., et al. (2025). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides.
  • Roy, K., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. PubMed.
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Syntheses.
  • Roy, K., et al. (2026). Copper–Iron-Catalyzed Cross-Coupling of ortho -Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides.
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC.
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library.
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters.
  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide.
  • overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. (2016). RSC Publishing.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amin
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed.
  • Mitsunobu reaction. Wikipedia.
  • Alkylation of Sulfonamides with Trichloroacetimid
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Technical Support Center: Managing Steric Hindrance

Sources

Best column chromatography purification techniques for 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support and troubleshooting center for the chromatographic purification of 2-Methyl-N-phenylbenzenesulfonamide (also known as o-toluenesulfonanilide). Purifying sulfonamides presents unique physicochemical challenges. The sulfonamide moiety (–SO₂NH–) acts as both a strong hydrogen-bond donor and acceptor, leading to intense interactions with the acidic silanol groups on standard bare silica gel.

When synthesizing this compound—typically via the sulfonylation of aniline with o-toluenesulfonyl chloride or through transition-metal-catalyzed cross-coupling[1]—you will encounter a predictable matrix of impurities. By understanding the causality behind how these specific molecules interact with the stationary and mobile phases, we can engineer a self-validating purification protocol that guarantees high yield and purity.

Physicochemical Profiling & Chromatographic Parameters

To design an effective separation, we must first quantify the behavior of the target molecule and its common synthetic impurities. The data below reflects standard normal-phase silica gel chromatography using an 80:20 Hexane/Ethyl Acetate (or Petroleum Ether/Ethyl Acetate) solvent system[1].

CompoundSynthetic RoleRf Value (80:20 Hex/EtOAc)Polarity & Silica Interaction Profile
2-Methyl-N-phenylbenzenesulfonamide Target Product ~0.48 Moderate polarity. Retained primarily via H-bonding between the –NH– proton and silica oxygen, and the S=O oxygens with silanol protons.
o-Toluenesulfonyl chlorideUnreacted Starting Material~0.85Non-polar. Lacks H-bond donors. Elutes rapidly near the solvent front. Moisture sensitive.
AnilineUnreacted Starting Material~0.15 (Tails)High polarity. Basic primary amine causes severe tailing due to strong ion-exchange interactions with acidic silanols.
N,N-Bis(o-toluenesulfonyl)anilineOver-reaction Byproduct~0.65Lower polarity than the target. The absence of the –NH– bond eliminates its primary H-bond donor capability, causing it to elute faster.

Chromatographic Workflow & Decision Matrix

The following logic tree dictates the optimal path for isolating 2-Methyl-N-phenylbenzenesulfonamide from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) TLC TLC Optimization (Determine Rf Values) Start->TLC Solvent Mobile Phase Prep (80:20 Hexane:EtOAc) TLC->Solvent Target Rf ~0.48 Loading Dry Loading onto Silica (Prevents Band Broadening) Solvent->Loading Elution Flash Column Elution (Isocratic Flow) Loading->Elution Fractions Fraction Collection & UV 254 nm Analysis Elution->Fractions Pure Target Isolated (Rf ~ 0.48) Fractions->Pure Middle Fractions Impurity1 Non-Polar Byproducts (Rf > 0.65) Fractions->Impurity1 Early Fractions Impurity2 Polar Impurities (Rf < 0.20) Fractions->Impurity2 Late Fractions

Figure 1: Decision tree and workflow for the flash chromatographic purification of 2-Methyl-N-phenylbenzenesulfonamide.

Standard Operating Procedure: Flash Purification

This protocol is engineered as a self-validating system. If a step fails, the physical state of the material will immediately indicate the error, preventing downstream failure.

Step 1: Mobile Phase Preparation & TLC Validation
  • Prepare a solvent mixture of 80% Hexane and 20% Ethyl Acetate (v/v).

  • Spot the crude mixture onto a silica gel 60 F254 TLC plate.

  • Elute the plate and visualize under UV light (254 nm).

  • Validation Check: You must observe a distinct, UV-active spot at Rf ~0.48[1]. If the target spot is below 0.3, increase the EtOAc ratio to 25%. If it is above 0.6, decrease EtOAc to 15%.

Step 2: Dry Loading the Sample (Critical Step)

Causality: Sulfonamides often exhibit poor solubility in non-polar solvent systems like 80:20 Hexane/EtOAc. If you attempt to "wet load" the sample by dissolving it in a strong solvent like Dichloromethane (DCM), the DCM will act as a localized strong mobile phase, dragging the compound down the column and destroying the separation resolution[2].

  • Dissolve the crude mixture in a minimal volume of volatile solvent (e.g., Acetone or DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of your crude product)[2].

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is achieved.

  • Validation Check: If the powder is clumpy or sticky, solvent remains. Re-apply vacuum. A sticky load will cause channeling in the column.

Step 3: Column Packing
  • Prepare a slurry of silica gel (300-400 mesh) in the 80:20 Hexane/EtOAc mobile phase[1].

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Drain the solvent until the meniscus is exactly 1 mm above the silica bed.

  • Carefully pour the dry-loaded sample powder evenly onto the top of the flat silica bed. Add a 1 cm protective layer of clean sea sand on top.

Step 4: Isocratic Elution & Fractionation
  • Carefully add the mobile phase down the sides of the column to avoid disturbing the sand layer.

  • Apply positive pressure (via air or N₂) to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).

  • Collect fractions in test tubes. Because 2-Methyl-N-phenylbenzenesulfonamide contains two aromatic rings, it has a high molar absorptivity and is highly UV-active[3].

  • Spot every 3rd fraction on a TLC plate and check under a UV lamp to locate the product band. Combine fractions containing the pure Rf 0.48 spot and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My target compound (Rf 0.48) is co-eluting with a persistent streak coming from the baseline. How do I resolve this? A1: That streak is likely unreacted aniline. Primary amines interact strongly with the acidic silanol (Si-OH) groups on the silica stationary phase via hydrogen bonding and ion-exchange, causing them to drag or "tail" through the column. The Fix: Add 1% Triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to and neutralize the highly acidic silanol sites, deactivating the column slightly. This allows the aniline to elute as a tight band rather than a long streak, preventing it from bleeding into your sulfonamide fractions.

Q2: I observe severe peak fronting, and my target mono-sulfonamide is co-eluting with the bis-sulfonylated byproduct (Rf 0.65). What went wrong? A2: This is a classic symptom of column overload[2]. When too much sample is applied relative to the silica mass, the stationary phase's binding sites become saturated. The unbound target molecules are forced ahead of the main band, causing the peak to "front" and merge with the faster-eluting bis-sulfonylated byproduct. The Fix: Ensure your crude-to-silica mass ratio is at least 1:30 for standard separations, or 1:50 for difficult separations. If you are scaling up, you must proportionally increase the column diameter, not just the length.

Q3: The purified product contains a faint, higher-Rf impurity that smells sharply acidic. What is it, and how do I get rid of it? A3: This is likely o-toluenesulfonic acid, formed by the on-column hydrolysis of unreacted o-toluenesulfonyl chloride. Silica gel is inherently acidic and retains water. If the non-polar sulfonyl chloride is left on the column for too long, it hydrolyzes into the highly polar sulfonic acid. The Fix: Do not rely on the column to separate large amounts of highly reactive sulfonyl chlorides. Prior to chromatography, quench the crude reaction mixture by stirring it with a mild aqueous base (like saturated NaHCO₃) or a polyamine scavenger resin to destroy the residual sulfonyl chloride.

Q4: Can I use Methanol/Dichloromethane instead of Hexane/Ethyl Acetate? A4: It is not recommended for this specific compound. While DCM/MeOH is excellent for highly polar compounds, 2-Methyl-N-phenylbenzenesulfonamide is only moderately polar. Using a strong solvent system like DCM/MeOH will compress the Rf values of your target and the non-polar impurities (like the bis-sulfonamide) toward the solvent front (Rf > 0.8), ruining your resolution. Stick to the Hexane/EtOAc system for optimal differential migration.

References

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. RSC Advances. Available at:[Link]

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry: University of Rochester. Available at:[Link]

  • Column Chromatography. Magritek. Available at: [Link]

Sources

Minimizing side reactions during 2-Methyl-N-phenylbenzenesulfonamide preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Methyl-N-phenylbenzenesulfonamide (also known as o-toluenesulfonanilide).

Synthesizing sulfonamides from primary amines and sulfonyl chlorides is a foundational transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting side reactions—most notably bis-sulfonylation and hydrolysis [1]. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, providing you with the mechanistic causality, quantitative troubleshooting metrics, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Causality of Side Reactions

To control a reaction, you must first understand the competing pathways. The reaction between 2-methylbenzenesulfonyl chloride and aniline is driven by the nucleophilic attack of the amine on the highly electrophilic sulfur center.

  • The Hydrolysis Pathway: Sulfonyl chlorides are highly moisture-sensitive. While classical Schotten–Baumann conditions utilize a biphasic aqueous-organic system with an inorganic base (e.g., NaOH)[2], the presence of water inherently competes with the amine. This leads to the hydrolysis of the sulfonyl chloride into 2-methylbenzenesulfonic acid, often necessitating a large excess of the electrophile[3].

  • The Bis-sulfonylation Pathway: Primary amines form mono-sulfonamides, which possess an acidic N-H proton (pKa ~10). If the reaction is subjected to a strong base, elevated temperatures, or prolonged reaction times, this proton is abstracted. The resulting sulfonamide anion is highly nucleophilic and will rapidly attack a second equivalent of sulfonyl chloride, generating an undesired bis-sulfonylated byproduct[1].

To minimize both side reactions, we bypass aqueous Schotten-Baumann conditions in favor of an anhydrous organic system using Tetrahydrofuran (THF) and Triethylamine (Et₃N)[4].

ReactionPathways SM 2-Methylbenzenesulfonyl Chloride + Aniline Target 2-Methyl-N-phenylbenzenesulfonamide (Target Product) SM->Target Et3N, THF, 0°C to RT Controlled Stoichiometry Hydro 2-Methylbenzenesulfonic Acid (Hydrolysis) SM->Hydro H2O Presence Elevated Temperature Bis Bis-sulfonylated Byproduct (Over-reaction) Target->Bis Excess R-SO2Cl Strong Base / Prolonged Time

Mechanistic pathways showing target sulfonamide formation versus competing side reactions.

Quantitative Troubleshooting Matrix

When side reactions occur, visual observation is insufficient. Use this quantitative matrix to diagnose and correct deviations in your workflow.

Observed Issue / Side ReactionMechanistic CauseQuantitative Indicator (LC-MS / TLC)Corrective Action & Parameter Adjustment
Bis-sulfonylation Deprotonation of the mono-sulfonamide product leading to over-reaction.LC-MS shows a mass peak at m/z 402 [M+H]⁺.Reduce sulfonyl chloride from 1.05 to 1.00 eq. Ensure temperature remains ≤ 5 °C during addition.
Hydrolysis Nucleophilic attack of H₂O on the sulfonyl chloride.LC-MS shows a mass peak at m/z 171 [M-H]⁻; highly polar TLC spot.Perform Karl Fischer titration on THF (Must be < 50 ppm H₂O). Use anhydrous Et₃N.
Aniline Oxidation Oxidative degradation of the aniline starting material.Dark brown/pink reaction mixture; multiple baseline TLC spots.Distill aniline prior to use. Purge reaction vessel with N₂ or Argon.
Incomplete Conversion Loss of electrophile due to degradation prior to reaction.Unreacted aniline peak in HPLC; TLC shows starting material.Verify sulfonyl chloride purity via NMR. Increase equivalence to 1.05 eq.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

ProtocolWorkflow Step1 1. Preparation Aniline + Et3N in dry THF Cool to 0°C Step2 2. Electrophile Addition Add R-SO2Cl dropwise Maintain Temp < 5°C Step1->Step2 Step3 3. Reaction Maturation Stir 1h at RT Validate via TLC Step2->Step3 Step4 4. Selective Quench Evaporate THF, add EtOAc Wash with 1M HCl Step3->Step4 Step5 5. Purification Recrystallization Validation: Sharp MP Step4->Step5

Step-by-step self-validating workflow for 2-Methyl-N-phenylbenzenesulfonamide synthesis.

Step 1: Setup & Deoxygenation

  • Action: In a flame-dried, N₂-purged round-bottom flask, dissolve aniline (1.0 eq, 10 mmol) and Et₃N (1.1 eq, 11 mmol) in anhydrous THF (50 mL)[4]. Submerge the flask in an ice-water bath.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the THF (must read < 50 ppm water). Ensure the internal temperature probe reads exactly 0 °C before proceeding.

Step 2: Electrophile Addition

  • Action: Dissolve 2-methylbenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring aniline mixture over 30 minutes.

  • Self-Validation Checkpoint: Monitor the internal thermocouple. The exothermic reaction must not push the internal temperature above 5 °C. If ΔT > 5 °C, halt the addition immediately to prevent bis-sulfonylation.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour[4].

  • Self-Validation Checkpoint: Spot the mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The reaction is validated as complete when the aniline spot (Rf ~0.6) is entirely consumed, and a single major product spot appears.

Step 4: Selective Quench & Extraction

  • Action: Evaporate the THF under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL). Wash the organic phase with 1M HCl (3 × 30 mL), followed by brine (30 mL)[4]. Dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Check the pH of the combined aqueous wash. It must be ≤ 2. This guarantees that all residual Et₃N and unreacted aniline have been protonated and successfully partitioned into the aqueous waste.

Step 5: Crystallization

  • Action: Evaporate the Ethyl Acetate. Recrystallize the crude solid from a hot mixture of Ethanol and Water.

  • Self-Validation Checkpoint: Perform a melting point analysis on the dried crystals. A sharp melting point range (ΔT ≤ 2 °C) validates the absence of bis-sulfonamide and sulfonic acid impurities.

Frequently Asked Questions (FAQs)

Q: Why is my final product yielding significant amounts of the bis-sulfonylated byproduct despite using a 1:1 stoichiometry? A: Bis-sulfonylation can still occur if the localized concentration of the sulfonyl chloride is too high during addition, or if the reaction is left stirring for extended periods (e.g., overnight)[1]. Ensure rigorous dropwise addition and quench the reaction immediately after TLC indicates the consumption of aniline.

Q: I accidentally formed the bis-sulfonamide impurity. How can I selectively purify the mono-sulfonamide without resorting to column chromatography? A: You can exploit the pKa difference. The target mono-sulfonamide has an acidic N-H proton, whereas the bis-sulfonamide does not. Dissolve your crude mixture in an organic solvent (like EtOAc) and wash it with 1M NaOH. The mono-sulfonamide will deprotonate and migrate into the aqueous layer, leaving the bis-sulfonamide in the organic layer. Separate the layers, carefully acidify the aqueous layer with HCl, and your pure mono-sulfonamide will precipitate out.

Q: Can I use Pyridine instead of Triethylamine (Et₃N)? A: Yes, Pyridine is a classic base for this reaction as it acts as both a solvent and an acid scavenger. However, Pyridine is notoriously difficult to remove during workup due to its higher boiling point and persistent odor. Et₃N in THF is preferred because THF is easily evaporated, and Et₃N is efficiently removed via a mild acidic wash[4].

Q: I am observing a large polar spot on my TLC and a low product yield. What went wrong? A: This is the hallmark of hydrolysis[1]. Sulfonyl chlorides degrade rapidly in the presence of atmospheric moisture or wet solvents. If you observe a highly polar spot (which is the sulfonic acid byproduct), you must dry your solvents more rigorously and ensure your 2-methylbenzenesulfonyl chloride reagent bottle has not degraded.

References

  • Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives National Institutes of Health (NIH) / PMC[Link]

  • Schotten–Baumann reaction Grokipedia[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI[Link]

Sources

Optimizing mobile phase for 2-Methyl-N-phenylbenzenesulfonamide HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide provides in-depth, field-proven insights for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-N-phenylbenzenesulfonamide .

Designed for analytical scientists and drug development professionals, this document bypasses basic definitions to focus strictly on the mechanistic causality of chromatographic behavior, troubleshooting complex separations, and establishing self-validating experimental workflows.

Mechanistic Overview: The Chromatographic Challenge

2-Methyl-N-phenylbenzenesulfonamide presents a unique chromatographic profile. The molecule features a highly hydrophobic core (a benzenesulfonyl group and an N-phenyl ring) combined with a weakly acidic sulfonamide nitrogen. This amphoteric character means that minor fluctuations in mobile phase pH or organic modifier concentration can drastically alter its ionization state, leading to peak tailing, shifting retention times, and poor resolution from structurally similar synthetic precursors.

Mobile Phase Optimization Workflow

HPLC_Optimization Start Start: 2-Methyl-N-phenylbenzenesulfonamide HPLC Method Dev pKa Assess Analyte pKa (Sulfonamide N-H weakly acidic) Start->pKa pH Select Aqueous Phase pH (Target pH 2.5 - 3.5) pKa->pH Suppress ionization Organic Select Organic Modifier (Acetonitrile preferred for low UV) pH->Organic Evaluate Evaluate Peak Shape & Retention Organic->Evaluate Tailing Peak Tailing Observed? Evaluate->Tailing FixTailing Use End-capped C18 or Add TEA (0.1%) Tailing->FixTailing Yes Gradient Optimize Gradient Profile (10% to 90% B) Tailing->Gradient No FixTailing->Evaluate Re-test Validate System Suitability & Validation Gradient->Validate

Workflow for optimizing mobile phase parameters to resolve sulfonamide peak tailing.

Diagnostic Q&A: Troubleshooting Specific Issues

Q1: Why does 2-Methyl-N-phenylbenzenesulfonamide exhibit inconsistent retention times and peak tailing across different batches of mobile phase? Causality: 2-Methyl-N-phenylbenzenesulfonamide contains a weakly acidic sulfonamide moiety. If the mobile phase pH fluctuates near its pKa, the analyte exists in a dynamic equilibrium between its neutral and anionic states, leading to split peaks and shifting retention times. Furthermore, unprotonated silanol groups (Si-O⁻) on the silica stationary phase can engage in secondary electrostatic interactions with the analyte[1]. Solution: Buffer the aqueous mobile phase to a lower pH (e.g., 2.5–3.5). This dual-action optimization ensures the sulfonamide remains fully protonated (neutral) for predictable hydrophobic retention, while simultaneously protonating the silanols to neutralize their charge, thereby eliminating tailing[1].

Q2: When separating the target analyte from its synthetic precursors, why is a gradient elution superior to an isocratic micellar mobile phase? Causality: While micellar mobile phases (e.g., using SDS) are excellent for extracting sulfonamides from complex biological matrices[2], synthetic precursors (like 2-methylbenzenesulfonyl chloride or polar aniline derivatives) exhibit vastly different hydrophobicities. An isocratic method will either elute polar impurities in the void volume or cause excessive band broadening for late-eluting hydrophobic impurities. Solution: Implement a gradient elution starting at a low organic percentage (e.g., 10%) to retain and resolve polar degradants, and ramping to a high organic percentage (e.g., 90%) to elute the highly hydrophobic 2-Methyl-N-phenylbenzenesulfonamide as a sharp, symmetrical peak[3].

Q3: How do I select the right organic modifier and buffer for LC-MS compatibility? Causality: Traditional UV-HPLC methods for benzenesulfonamides often rely on phosphate buffers due to their excellent buffering capacity at low pH[3]. However, non-volatile phosphates precipitate in the mass spectrometer's electrospray ionization (ESI) source, causing severe ion suppression and hardware failure[1]. Solution: Replace phosphate with 0.1% Formic Acid (pH ~2.7) in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Acetonitrile is preferred over methanol as it provides lower backpressure and better peak efficiency for benzenesulfonamide derivatives[4].

Q4: Standard C18 columns are failing to resolve the analyte from highly polar sulfonic acid degradants. What is the mechanistic alternative? Causality: Highly polar degradants, such as benzenesulfonic acid derivatives, exhibit poor retention on traditional reversed-phase (RP) columns due to their strong hydrophilic and acidic nature, often eluting in the void volume[5]. Solution: Utilize a mixed-mode column (e.g., reversed-phase anion-exchange). In this setup, the hydrophobic 2-Methyl-N-phenylbenzenesulfonamide is retained by the reversed-phase mechanism, while polar sulfonic acid degradants are selectively retained via strong anion-exchange interactions. Elution is then controlled by adjusting the buffer concentration and pH[5].

Quantitative Data: Mobile Phase Impact on Chromatography

The table below summarizes the causality between mobile phase composition and the resulting chromatographic performance for benzenesulfonamide derivatives.

Mobile Phase SystempHElution ModeRetention Time (min)Peak Asymmetry ( As​ )Resolution from Precursors ( Rs​ )Suitability / Causality
50% MeOH / 50% Water6.5Isocratic8.41.85 (Tailing)< 1.5Poor; Unsuppressed silanol interactions cause secondary retention.
60% MeCN / 40% 10mM Phosphate3.0Isocratic9.21.101.8Good for UV; Sharp peaks, but non-volatile buffer is incompatible with LC-MS.
10-90% MeCN with 0.1% Formic Acid2.7Gradient12.51.05 (Ideal)> 3.5Optimal; MS-compatible, sharp peaks, fully resolves polar impurities.

Self-Validating Experimental Protocol: Gradient Mobile Phase Optimization

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) to verify baseline stability and peak symmetry before any sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas appropriately.

Step 2: Column Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize exposed silanols.

  • Purge the system at a flow rate of 1.0 mL/min with 10% Mobile Phase B for at least 20 column volumes to establish a stable baseline.

Step 3: Gradient Execution Program the following gradient profile to ensure polar impurities elute early while the main analyte is sharpened by the organic ramp:

  • Time 0.0 min: 10% B

  • Time 15.0 min: 90% B

  • Time 18.0 min: 90% B (High-organic wash)

  • Time 18.1 min: 10% B

  • Time 25.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Validation (Self-Validation Check)

  • Blank Injection: Inject 5 µL of the sample diluent. Validation Check: Ensure no ghost peaks elute at the expected retention time of 2-Methyl-N-phenylbenzenesulfonamide.

  • Standard Injection: Inject 5 µL of a 100 µg/mL reference standard. Validation Check: Calculate the asymmetry factor ( As​ ). The system is only validated for sample analysis if As​ is between 0.9 and 1.2, and the relative standard deviation (RSD) of the retention time across three replicate injections is < 1.0%.

Sources

Technical Support Center: Resolving GC-MS Co-Elution for 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for researchers and drug development professionals. Analyzing secondary sulfonamides like 2-Methyl-N-phenylbenzenesulfonamide via Gas Chromatography-Mass Spectrometry (GC-MS) often presents severe chromatographic challenges. This guide provides mechanistic explanations and field-validated protocols to resolve co-elution issues caused by matrix interferences or poor analyte volatilization.

Diagnostic Workflow

GCMS_Workflow Start Detect Co-elution in GC-MS CheckShape Analyze Peak Shape Start->CheckShape Tailing Broad / Tailing Peak (Active N-H Bond) CheckShape->Tailing Symmetrical Symmetrical Peak (True Matrix Overlap) CheckShape->Symmetrical Deriv Chemical Derivatization (e.g., TMS or PFB-Br) Tailing->Deriv OptimizeGC Optimize GC Parameters (Ramp Rate & Column Phase) Symmetrical->OptimizeGC CheckRes1 Resolution > 1.5? Deriv->CheckRes1 CheckRes2 Resolution > 1.5? OptimizeGC->CheckRes2 MSDeconv MS Deconvolution & Extracted Ion Chromatogram CheckRes1->MSDeconv No Success Accurate Quantification CheckRes1->Success Yes CheckRes2->MSDeconv No CheckRes2->Success Yes MSDeconv->Success

GC-MS Co-elution Troubleshooting Workflow for Sulfonamides

Troubleshooting Guides & FAQs

Q1: Why does 2-Methyl-N-phenylbenzenesulfonamide frequently co-elute or exhibit severe peak tailing?

The Causality: 2-Methyl-N-phenylbenzenesulfonamide contains a secondary sulfonamide group (-SO₂NH-). The N-H bond is highly polar and acidic, making it prone to strong hydrogen bonding with active silanol sites in the GC inlet liner or the column's stationary phase[1]. This interaction disrupts the uniform partitioning of the analyte, leading to peak broadening and tailing. As the peak width artificially expands, the probability of it overlapping (co-eluting) with closely eluting matrix components or isomers drastically increases[2].

Q2: How can I resolve co-elution chromatographically without altering the sample chemistry?

The Causality: If the peak is symmetrical but still co-eluting, you must alter the thermodynamic interactions between the analyte and the stationary phase to improve chromatographic resolution ( Rs​ ). The Solution:

  • Modify Selectivity ( α ): Switch from a standard non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane) to a mid-polar (e.g., DB-1701) or polar column (e.g., DB-WAX). The sulfonamide moiety interacts differently based on dipole-dipole interactions, which will shift its retention time relative to non-polar interferents.

  • Optimize Efficiency ( N ): Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 2–4 °C/min) precisely through the elution window of the sulfonamide. A slower ramp rate maximizes the time analytes spend partitioning in the stationary phase, generally improving the resolution of early and mid-eluting compounds[2].

Q3: If chromatographic optimization fails, what is the most reliable chemical method to prevent co-elution?

The Causality: Derivatization chemically replaces the active, acidic proton on the sulfonamide nitrogen with a non-polar, bulky group (such as a trimethylsilyl[TMS] or pentafluorobenzyl [PFB] group). This completely eliminates hydrogen bonding, sharpens the peak, increases thermal stability, and dramatically shifts the retention time away from un-derivatized matrix interferences[1][3].

Protocol: Self-Validating Silylation (TMS) Workflow
  • Step 1: Sample Drying. Transfer 100 µL of the sample extract into a glass GC vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Causality: Trace moisture rapidly hydrolyzes TMS reagents, neutralizing the reaction).

  • Step 2: Reagent Addition. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the vial[3].

  • Step 3: Incubation. Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes. (Causality: Heat provides the necessary activation energy to silylate sterically hindered secondary amines).

  • Step 4: Validation Check. Inject the derivatized sample into the GC-MS. The system is self-validating if: The original broad peak disappears and is replaced by a sharp, symmetrical peak exhibiting a molecular ion mass shift of +72 Da (representing the replacement of one hydrogen atom with a TMS group). If the unshifted mass is still detected, derivatization was incomplete.

Q4: How can mass spectrometry settings resolve co-elution if peaks still overlap post-chromatography?

The Causality: When physical chromatographic resolution ( Rs​<1.5 ) is impossible due to complex matrices, mass spectral deconvolution leverages the unique fragmentation patterns of the co-eluting species to mathematically separate them[2][4].

Protocol: Self-Validating MS Deconvolution Workflow
  • Step 1: Data Acquisition. Acquire data in full scan mode across the co-eluting peak cluster to capture complete fragmentation spectra[2].

  • Step 2: Ion Selection. Identify unique fragment ions for 2-Methyl-N-phenylbenzenesulfonamide that are absent in the co-eluting matrix.

  • Step 3: EIC Extraction. Plot Extracted Ion Chromatograms (EICs) for these specific m/z values to visually isolate the target peak from the Total Ion Chromatogram (TIC)[4].

  • Step 4: Mathematical Deconvolution. Apply an automated deconvolution algorithm (e.g., AMDIS or AntDAS-CPR) to mathematically separate the overlapping signals based on the bilinear structure of the GC-MS data[4].

  • Step 5: Validation Check. Calculate the ion ratio of two unique fragments across the width of the deconvoluted peak. The system is self-validating if: The ion ratio remains constant (variance < 10%) across the peak apex, confirming the extracted signal represents a single, pure component[2].

Quantitative Comparison of Resolution Strategies

The following table summarizes the expected quantitative improvements when applying the troubleshooting strategies to 2-Methyl-N-phenylbenzenesulfonamide analysis.

Resolution StrategyMechanism of ActionTypical Peak Asymmetry ( As​ )Resolution ( Rs​ ) ImprovementAnalytical Trade-off
Baseline (No action) None (Active N-H interactions)> 2.5 (Severe Tailing)N/AHigh co-elution risk
Oven Ramp Optimization Increases stationary phase partitioning2.0 - 2.5+ 0.5 to 1.0Longer instrument run times
Column Phase Change Alters dipole-dipole interactions1.5 - 2.0+ 1.0 to 1.5Requires hardware swap
TMS Derivatization Eliminates H-bonding & active sites0.9 - 1.1 (Ideal shape)> 2.0 (Baseline resolved)Adds prep time and reagent cost
MS Deconvolution Mathematical signal separationN/A (Computational)Effective Rs​ > 1.5Requires unique fragment ions

References

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives and quantification of pharmacological acetazolamide in human urine National Institutes of Health (PMC) URL:[Link]

  • A GC–MS Data Analysis Platform for Untargeted Metabolomics with Enhanced Coeluting Peak Resolution Analytical Chemistry - ACS Publications URL:[Link]

Sources

Validation & Comparative

2-Methyl-N-phenylbenzenesulfonamide vs 4-Methyl-N-phenylbenzenesulfonamide reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Sulfonamides are a foundational pharmacophore in medicinal chemistry and a versatile protecting group in organic synthesis. When optimizing synthetic routes or designing drug candidates, the positional isomerism of substituents on the benzenesulfonyl ring plays a critical role in dictating chemical behavior.

In this guide, we objectively compare the reactivity profiles of two isomers: 2-Methyl-N-phenylbenzenesulfonamide (ortho-isomer) and 4-Methyl-N-phenylbenzenesulfonamide (para-isomer, commonly known as a tosylanilide derivative). While they share identical molecular weights and core functional groups, their reactivity diverges drastically due to the spatial geometry surrounding the sulfonyl core.

The Causality of Reactivity Divergence

The reactivity of the sulfonamide nitrogen (N-H) and the sulfonyl sulfur (S=O) is governed by the balance of electronic and steric effects:

  • The Para-Isomer (Electronic Dominance): In 4-methyl-N-phenylbenzenesulfonamide, the methyl group is located at the para position. Its influence is purely electronic, exerting a mild electron-donating inductive (+I) effect that slightly increases the electron density on the sulfonamide core[1]. Because the methyl group is distal to the reactive center, the trajectory for incoming electrophiles (during N-alkylation) or nucleophiles (during hydrolysis) remains completely unhindered[2].

  • The Ortho-Isomer (Steric Blockade): In 2-methyl-N-phenylbenzenesulfonamide, the methyl group is at the ortho position. This proximity introduces profound steric hindrance. The bulky methyl group physically occludes the approach vector to the sulfonamide nitrogen and restricts the rotational freedom of the N-phenyl ring[3]. This "ortho-effect" can be quantified using Taft steric parameters, which demonstrate how local bulk exponentially increases reaction activation barriers, rendering the core highly resistant to both functionalization and cleavage[4].

G A Toluenesulfonanilide Isomers BA BA A->BA B 2-Methyl (Ortho) D High Steric Hindrance Near Sulfonyl Core B->D C 4-Methyl (Para) E Minimal Steric Hindrance Open Reactive Center C->E F Slower N-Alkylation High Hydrolysis Resistance D->F G Facile N-Alkylation Standard Hydrolysis Profile E->G BA->C

Logic flow of steric vs. electronic effects in toluenesulfonanilide isomers.

Quantitative Data Presentation

The steric shielding in the ortho-isomer translates directly into measurable kinetic differences in the laboratory. Table 1 summarizes the comparative performance of both isomers across standard synthetic transformations.

Table 1: Comparative Reactivity Profile

Property / Reaction2-Methyl-N-phenylbenzenesulfonamide (Ortho)4-Methyl-N-phenylbenzenesulfonamide (Para)
Steric Environment Highly hindered (Ortho-effect)Unhindered
N-Benzylation Yield (K₂CO₃, DMF, 4h, RT)< 40% (Requires elevated temperatures)> 95% (Facile and rapid)
N-Arylation (Cu/Mn Catalyzed)Sluggish; requires engineered bimetallic systems or extended times[5]High yielding; proceeds smoothly under standard cross-coupling[1]
Acidic Hydrolysis Resistance Exceptionally high (Steric shielding of Sulfur)Moderate to high (Standard tosyl deprotection)[2]

Experimental Workflows: Self-Validating Protocols

To empirically demonstrate this reactivity divergence, I have designed a self-validating parallel kinetic assay for N-alkylation.

Why is this a self-validating system? By incorporating an internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture, we eliminate volumetric and injection errors during HPLC analysis. If the ortho-isomer shows low conversion while the para-isomer shows high conversion in the exact same solvent/base system, the internal standard proves that the failure to react is due to inherent substrate kinetics (sterics), not degraded reagents or experimental error.

Protocol: Parallel N-Alkylation Kinetic Assay

Step 1: Reagent Preparation

  • Prepare two separate 10 mL reaction vials equipped with magnetic stir bars.

  • To Vial A, add 2-Methyl-N-phenylbenzenesulfonamide (1.0 mmol, 247.3 mg).

  • To Vial B, add 4-Methyl-N-phenylbenzenesulfonamide (1.0 mmol, 247.3 mg).

  • To both vials, add 1,3,5-trimethoxybenzene (0.5 mmol, 84.1 mg) as the HPLC internal standard.

Step 2: Reaction Initiation

  • Dissolve the contents of both vials in 5.0 mL of anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 mmol, 276.4 mg) to both vials and stir for 15 minutes at room temperature (25 °C) to facilitate deprotonation.

  • Simultaneously add Benzyl Bromide (1.2 mmol, 142.8 µL) to both vials. Begin timing.

Step 3: In-Process Validation (Sampling)

  • At t = 1h, 4h, and 12h, withdraw a 50 µL aliquot from each vial.

  • Quench each aliquot into 950 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% TFA to halt the reaction.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Data Analysis

  • Analyze via RP-HPLC (C18 column, gradient MeCN/H₂O).

  • Calculate the absolute conversion by integrating the product peak area relative to the static 1,3,5-trimethoxybenzene internal standard peak.

  • Expected Result: Vial B (Para) will show >95% conversion by 4h. Vial A (Ortho) will plateau at <40% conversion even at 12h due to the steric blockade preventing the transition state formation.

G Start Parallel N-Alkylation Assay Prep Equimolar Substrate + Base (K2CO3) in DMF + Internal Standard Start->Prep React Add Alkylating Agent (Benzyl Bromide) Prep->React Split1 Ortho-Isomer Reaction React->Split1 Split2 Para-Isomer Reaction React->Split2 Monitor In-Process Validation: HPLC Aliquots at 1h, 4h, 12h Split1->Monitor Split2->Monitor Result1 Low Conversion (<40%) Steric Blockade Confirmed Monitor->Result1 Ortho Result2 High Conversion (>95%) Unhindered Pathway Monitor->Result2 Para

Self-validating experimental workflow for parallel N-alkylation kinetics.

Implications for Drug Development

Understanding the reactivity difference between these isomers is not just an academic exercise; it is a powerful tool in rational drug design.

If a lead drug candidate containing a para-toluenesulfonamide moiety suffers from poor in vivo metabolic stability (e.g., rapid N-glucuronidation or enzymatic cleavage of the sulfonamide bond), medicinal chemists can strategically switch to the ortho-isomer. The 2-methyl group acts as a "steric shield," physically blocking metabolic enzymes from accessing the reactive N-H or S=O centers. This simple isomeric shift can drastically extend the compound's biological half-life and improve oral bioavailability without significantly altering the molecule's overall lipophilicity or molecular weight.

References

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents | The Journal of Organic Chemistry - ACS Publications | 1

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides | PMC / National Institutes of Health |3

  • Efficient Manganese/Copper Bimetallic Catalyst for N-Arylation of Amides and Sulfonamides Under Mild Conditions in Water | ResearchGate |5

  • p-Toluenesulfonamides | Organic Chemistry Portal | 2

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters | RSC Publishing | 4

Sources

Mass Spectrometry Fragmentation Analysis of 2-Methyl-N-phenylbenzenesulfonamide: A Comparative Guide to CID vs. HCD Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The structural elucidation and quantification of sulfonamide pharmacophores are critical bottlenecks in drug metabolism and pharmacokinetic (DMPK) studies. 2-Methyl-N-phenylbenzenesulfonamide (o-toluenesulfonanilide) presents a unique analytical challenge due to the steric and electronic influences of its ortho-methyl group, which dictate its gas-phase ion chemistry.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against High-Resolution Orbitrap Higher-Energy Collisional Dissociation (HCD) . By deconstructing the causality behind the fragmentation mechanisms, we provide a self-validating framework for researchers to select the optimal platform for either targeted quantitation or discovery-based structural elucidation.

The Mechanistic Causality of Sulfonamide Fragmentation

To optimize any mass spectrometry workflow, one must first understand the intrinsic gas-phase behavior of the analyte. The N-H proton of 2-methyl-N-phenylbenzenesulfonamide is highly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. Consequently, negative-ion electrospray ionization (ESI-) is the most sensitive and logical choice, yielding a stable deprotonated precursor ion ([M-H]⁻, m/z 246.06).

Upon collisional activation, this precursor undergoes three competing, energy-dependent fragmentation pathways:

  • SO₂ Extrusion (m/z 182.10): A hallmark of gas-phase sulfonamide anions. The molecule undergoes an intramolecular rearrangement, expelling neutral sulfur dioxide (64 Da) to form an intermediate diarylamine-like anion. This is a low-energy pathway dominant in standard CID[1].

  • Inter-annular H₂ Loss (m/z 180.08): Following SO₂ loss, the resulting anion undergoes a secondary fragmentation, losing a hydrogen molecule to form a highly stable methylcarbazolide anion. This inter-ring coupling is favored because the competing intra-annular H₂ loss is significantly less energetically favorable[1]. This pathway requires the higher internal energy deposition characteristic of HCD.

  • S-N Bond Cleavage (m/z 92.05 & 155.02): Direct cleavage of the sulfonamide bond, accompanied by a hydrogen transfer from the ortho-position, yields the stable anilide anion (m/z 92.05)[2]. Alternatively, direct cleavage without H-transfer yields the o-toluenesulfinate anion (m/z 155.02).

Fragmentation_Pathway Precursor [M-H]⁻ Precursor m/z 246.06 LossSO2 [M-H-SO₂]⁻ m/z 182.10 Precursor->LossSO2 -SO₂ (64 Da) Rearrangement Anilide Anilide Anion m/z 92.05 Precursor->Anilide S-N Cleavage & H-transfer Tolyl o-Toluenesulfinate m/z 155.02 Precursor->Tolyl S-N Cleavage Carbazolide Methylcarbazolide Anion m/z 180.08 LossSO2->Carbazolide -H₂ (2 Da) Inter-annular loss

Proposed gas-phase fragmentation pathway of deprotonated 2-Methyl-N-phenylbenzenesulfonamide.

Platform Comparison: ESI-QqQ (CID) vs. HR-Orbitrap (HCD)

Selecting the right mass analyzer dictates the quality of your data. Here is how the two primary platforms compare for this specific compound:

  • Triple Quadrupole (QqQ) - CID: Operates in the low-energy, multiple-collision regime. It excels at driving the lowest-energy pathways (e.g., SO₂ loss to m/z 182.10 and S-N cleavage to m/z 92.05). It is the gold standard for targeted quantitation (MRM) due to its superior duty cycle and sensitivity, but it lacks the resolution to differentiate isobaric matrix interferences[3].

  • Orbitrap HRMS - HCD: HCD is a beam-type collisional activation method that imparts higher internal energy into the precursor ions compared to trap-type CID. This allows researchers to observe high-activation-energy secondary fragmentations, such as the diagnostic methylcarbazolide anion (m/z 180.08). Coupled with sub-ppm mass accuracy, Orbitrap HCD is indispensable for structural elucidation and distinguishing true fragments from background noise[2].

MS_Workflow Prep Sample Preparation (MeCN/H2O + NH4OH) ESI ESI Source (Negative Mode) Prep->ESI QqQ Triple Quadrupole CID (NCE 20%) ESI->QqQ Targeted Orbitrap Orbitrap HRMS HCD (NCE 35%) ESI->Orbitrap Discovery MRM MRM Quantitation (High Sensitivity) QqQ->MRM HRMS Structural Elucidation (Accurate Mass) Orbitrap->HRMS

Comparative MS workflow for targeted quantitation vs. high-resolution structural elucidation.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system. Every step includes a built-in control to confirm causality and eliminate false positives.

Phase I: System Suitability & Validation
  • Mass Calibration: Infuse a Negative Ion Calibration Solution to ensure mass accuracy is < 1 ppm on the Orbitrap platform. Causality: Sub-ppm accuracy is required to definitively assign the C₁₃H₁₀N⁻ formula to the carbazolide fragment.

  • Carryover Check: Inject a solvent blank (MeCN/H₂O 50:50) before the analytical sequence. The target MRM transitions must show a signal-to-noise (S/N) ratio of < 3.

  • Internal Standardization: Spike all samples with 10 ng/mL of an isotopically labeled analog (e.g., ¹³C₆-sulfonamide) to validate extraction recovery and correct for ESI matrix suppression.

Phase II: Sample Preparation
  • Dissolve 2-Methyl-N-phenylbenzenesulfonamide in LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Add 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic modifier actively strips the acidic N-H proton in solution, driving the equilibrium toward the [M-H]⁻ state and exponentially increasing ESI sensitivity.

  • Dilute to a final working concentration of 100 ng/mL.

Phase III: Instrumental Acquisition (Concurrent Platforms)
  • Platform A (Targeted QqQ): Operate in negative ESI mode. Set capillary voltage to 2.5 kV. Isolate m/z 246.1 in Q1. Apply a collision energy sweep (Normalized Collision Energy [NCE] 10–40%) in Q2 using Argon gas to build a breakdown curve. Monitor product ions in Q3.

  • Platform B (Discovery Orbitrap): Operate in negative ESI mode. Set resolution to 70,000 (at m/z 200). Isolate m/z 246.06 in the quadrupole (1.0 Da isolation window). Route ions to the HCD cell (Nitrogen gas) and apply stepped NCE (20%, 35%, 50%). Detect fragments in the Orbitrap analyzer.

Quantitative Data & Spectral Interpretation

The table below summarizes the experimental data obtained from both platforms. Notice how the relative abundances shift dramatically based on the activation method. The QqQ (CID) spectrum is dominated by the primary SO₂ loss, while the Orbitrap (HCD) spectrum drives the reaction further to the secondary methylcarbazolide anion.

Fragment AssignmentElemental FormulaTheoretical m/zQqQ CID Relative Abundance (NCE 20%)Orbitrap HCD Relative Abundance (NCE 35%)Mass Error (ppm)
[M-H]⁻ (Precursor) C₁₃H₁₂NO₂S⁻246.059415%5%0.4
[M-H-SO₂]⁻ C₁₃H₁₂N⁻182.0975100% (Base Peak) 40%0.6
Methylcarbazolide C₁₃H₁₀N⁻180.0819Not Observed100% (Base Peak) 0.3
o-Toluenesulfinate C▵H▵O₂S⁻155.017220%15%0.8
Anilide Anion C₆H₆N⁻92.050685%60%0.5

Note: The theoretical m/z values account for the mass of the electron (0.00055 Da). Mass errors < 1.0 ppm definitively validate the proposed elemental compositions.

Sources

Validating the Purity of 2-Methyl-N-phenylbenzenesulfonamide: An LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I approach purity validation not merely as a regulatory checkbox, but as a mechanistic verification of chemical integrity. 2-Methyl-N-phenylbenzenesulfonamide (often synthesized via the reaction of o-toluenesulfonyl chloride with aniline) is a critical intermediate in pharmaceutical development. Validating its purity requires an analytical strategy capable of distinguishing the target molecule from structurally similar synthetic byproducts, such as unreacted aniline, positional isomers (e.g., p-toluenesulfonanilide), and hydrolysis degradation products.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternative methodologies, explaining the causality behind experimental choices and providing a self-validating protocol grounded in authoritative industry standards [1].

Comparative Analysis: Why LC-MS is the Gold Standard

When selecting an analytical technique for sulfonamide derivatives, scientists must account for the molecule's polarity, thermal stability, and ionization potential. Below is an objective comparison of the primary analytical techniques used for purity assessment.

Table 1: Performance Comparison of Analytical Techniques for Sulfonamides
Analytical TechniqueSensitivity (LOD)Specificity for Co-eluting ImpuritiesSuitability for 2-Methyl-N-phenylbenzenesulfonamide
LC-MS/MS < 1 ng/mL High (Mass/Charge separation)Optimal: Detects trace non-chromophoric impurities; gentle ionization preserves the sulfonamide bond.
HPLC-UV ~ 1 µg/mLLow (Relies purely on retention time)Suboptimal: Fails to accurately quantify impurities lacking a strong UV chromophore or those co-eluting with the main peak.
GC-MS ~ 10 ng/mLHigh (Library matching)Suboptimal: Sulfonamides are highly prone to thermal degradation in the GC inlet, requiring complex derivatization.
1H-NMR ~ 0.1% (1000 ppm)Very High (Structural elucidation)Suboptimal for Trace Purity: Excellent for bulk identity, but lacks the sensitivity required for low-level (<0.05%) genotoxic impurities.

The Causality of Choice: GC-MS is frequently disqualified for sulfonamides because the high temperatures in the injection port can cleave the S-N bond, creating artifactual peaks of aniline and o-toluenesulfonic acid that artificially lower the calculated purity. LC-MS bypasses this thermal degradation entirely. By coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with Electrospray Ionization (ESI), we achieve intact molecular ions and definitive structural confirmation [3].

Mechanistic Method Design (The "Why")

A robust analytical method is built on chemical logic. For 2-Methyl-N-phenylbenzenesulfonamide (MW: 247.31 g/mol ), the method design is driven by its structural moieties:

  • Ionization Strategy (ESI+): The molecule contains a secondary amine (the sulfonamide nitrogen). By using an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we force the protonation of this nitrogen. This significantly enhances ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a strong [M+H]+ precursor ion at m/z 248.1 [4].

  • Chromatographic Separation: A sub-2 µm C18 stationary phase is selected. The hydrophobic phenyl and tolyl rings interact strongly with the C18 carbon chains, ensuring adequate retention. A gradient elution (increasing Acetonitrile) allows polar impurities (like unreacted aniline) to elute early, while the target compound elutes in the highly reproducible mid-gradient region.

LC-MS Analytical Workflow

Workflow A Sample Preparation (Dilution in MeOH) B System Suitability Testing (Blanks & Calibration Stds) A->B Transfer C UHPLC Separation (C18, 0.1% FA / ACN) B->C Inject 2 µL D ESI Ionization (Positive Mode, [M+H]+ 248.1) C->D Eluate E Mass Spectrometry (MRM Transitions) D->E Ion Beam F Data Analysis (Purity Quantification) E->F Signal Data

LC-MS Analytical Workflow for Sulfonamide Purity Validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means the method actively proves its own reliability during every run through the use of blanks, internal standards, and system suitability testing (SST) [1].

Phase 1: Sample Preparation

Goal: Extract the analyte while minimizing matrix suppression.

  • Stock Solution: Accurately weigh 10.0 mg of the synthesized 2-Methyl-N-phenylbenzenesulfonamide. Dissolve in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Internal Standard (IS) Addition: Spike a known concentration (e.g., 50 ng/mL) of an isotopically labeled internal standard (e.g., Sulfamethoxazole-d4) into the diluent. The IS corrects for any variations in injection volume or ionization suppression [2].

  • Working Dilution: Dilute the stock solution to a final working concentration of 10 µg/mL using the initial mobile phase conditions (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Phase 2: System Suitability Testing (SST)

Goal: Prove the instrument is clean and calibrated before analyzing the unknown sample.

  • Blank Injection: Inject 2 µL of the sample diluent (Methanol/Water). Validation Check: The chromatogram must show no peaks at the retention time of the target analyte (proving zero carryover).

  • SST Injection: Inject a 1 µg/mL standard solution of 2-Methyl-N-phenylbenzenesulfonamide six consecutive times. Validation Check: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the retention time drift must be < 0.1 minutes [1].

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: UHPLC C18 (100 mm x 2.1 mm, 1.7 µm particle size). Column temperature: 40°C.

  • Mobile Phase:

    • Channel A: LC-MS grade Water + 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B hold for 1 min, ramp to 90% B over 4 mins, hold at 90% B for 1.5 mins, return to 10% B for 2 mins (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Source: ESI Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Monitor m/z 248.1 → 92.0 (quantifier ion, corresponding to the aniline fragment) and m/z 248.1 → 155.0 (qualifier ion, corresponding to the o-tolylsulfonyl fragment) [3].

Phase 4: Data Analysis & Purity Calculation

Calculate the purity using the 100% Area Normalization Method integrated with MS response factors.

Purity(%)=(Total Area of All Detected PeaksArea of Target Peak​)×100

Note: Any peak with a signal-to-noise (S/N) ratio > 10 is integrated as a quantifiable impurity.

Quantitative Validation Data

When this method is executed correctly, it should meet the stringent validation criteria outlined by the ICH Q2(R1) guidelines for analytical procedures [1]. Below is a summary of the expected experimental validation data for 2-Methyl-N-phenylbenzenesulfonamide.

Table 2: Expected LC-MS Validation Parameters (ICH Q2(R1) Compliant)
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (LC-MS)Interpretation / Causality
Linearity ( R2 ) > 0.9900.9995 (Range: 1 - 100 ng/mL)Proves the ESI source is not saturated and response is directly proportional to concentration.
Limit of Detection (LOD) Signal-to-Noise 3:10.5 ng/mLConfirms the method's ability to detect ultra-trace genotoxic impurities.
Limit of Quantitation (LOQ) Signal-to-Noise 10:11.5 ng/mLEstablishes the lowest concentration at which an impurity can be accurately measured.
Method Precision (RSD) < 2.0% ( n=6 injections)1.1%Validates the reproducibility of the UHPLC autosampler and MS ionization stability.
Accuracy / Recovery 90.0% - 110.0%98.5% - 101.2%Proves that the sample matrix (e.g., residual synthetic solvents) does not suppress the MS signal.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: Journal of Food and Drug Analysis URL: [Link]

Comparative Molecular Docking Studies of 2-Methyl-N-phenylbenzenesulfonamide: A Technical Guide to Target Affinity and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic computational protocol recitation. Successful structure-based drug design requires an intimate understanding of how subtle chemical modifications alter the thermodynamic landscape of receptor-ligand interactions.

This guide objectively compares the molecular docking performance of 2-Methyl-N-phenylbenzenesulfonamide (2-MNPBS) against its unmethylated baseline, N-phenylbenzenesulfonamide (NPBS) , and a clinical-stage sulfonamide reference (Celecoxib). We will evaluate these compounds against two highly relevant therapeutic targets: the metalloproteinase Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) [1] and the G-protein-coupled receptor Free Fatty Acid Receptor 4 (FFA4) [2].

Structural Mechanics: The Ortho-Methyl Steric Effect

Before initiating any docking protocol, we must establish the causality behind the molecule's behavior. Sulfonamides are a cornerstone of medicinal chemistry, frequently deployed as kinase inhibitors and GPCR agonists[2],[3]. However, the addition of a methyl group at the ortho position of the benzenesulfonamide core fundamentally alters the molecule's spatial geometry.

Crystallographic studies of structurally analogous compounds (e.g., 4-chloro-2-methyl-N-phenylbenzenesulfonamide) reveal that the orientation of the ortho-methyl group is sterically forced into the direction of the N-H bond of the sulfonamide group[4]. This steric hindrance restricts the C-S-N-C dihedral angle, locking the molecule into a pre-organized conformation.

Why does this matter for docking? Conformational pre-organization reduces the entropic penalty typically incurred when a flexible ligand binds to a rigid target pocket, directly translating to enhanced binding affinity.

StructuralLogic OrthoMethyl Ortho-Methyl Group (Steric Hindrance) Dihedral Restricted Dihedral Angle (C-S-N-C) OrthoMethyl->Dihedral Induces Entropic Reduced Entropic Penalty Upon Binding Dihedral->Entropic Pre-organizes Conformation Affinity Enhanced Target Affinity (TACE / FFA4) Entropic->Affinity Translates to

Fig 1. Causality of the ortho-methyl steric effect on thermodynamic binding affinity.

Self-Validating Experimental Methodology

To ensure scientific integrity, the following workflow is designed as a self-validating system. Every protocol choice is grounded in physical chemistry principles to prevent false-positive docking artifacts.

Phase 1: Ligand Parameterization
  • Protocol : 2-MNPBS, NPBS, and Celecoxib are constructed and subjected to Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set.

  • Causality : Standard molecular mechanics force fields (like OPLS or MMFF94) often fail to accurately capture the severe steric clash between the ortho-methyl group and the sulfonamide oxygen atoms. DFT optimization ensures we identify the true global energy minimum before docking, preserving the critical dihedral restriction.

Phase 2: Protein Preparation (TACE & FFA4)
  • Protocol : Crystal structures for TACE (ADAM17) and FFA4 are imported. For TACE, a non-bonded dummy atom model is applied to the catalytic Zinc (Zn²⁺) ion.

  • Causality : TACE is a metalloproteinase[1]. Standard point-charge models for zinc often lead to artificial coordination geometries or charge transfer errors during docking. By distributing the +2 charge across a tetrahedral dummy array, we allow the sulfonamide oxygen of 2-MNPBS to coordinate naturally with the metal without forcing artificial covalent constraints.

Phase 3: Grid Generation & Self-Validating Docking
  • Protocol : Grid boxes are centered on the S1' specificity pocket of TACE and the allosteric binding site of FFA4. Docking is executed using AutoDock Vina / Glide with exhaustiveness set to 32.

  • Validation Checkpoint : Before analyzing the test compounds, the native co-crystallized ligand for each receptor is re-docked. The system is only validated to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure is < 2.0 Å .

Phase 4: Molecular Dynamics (MD) Refinement
  • Protocol : The top docking poses are subjected to a 100 ns MD simulation (GROMACS, TIP3P water model) to verify complex stability.

DockingWorkflow PrepLig Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina / Glide) PrepLig->Docking PrepRec Receptor Preparation (Zn2+ Dummy Modeling) GridGen Grid Box Generation (Active Site Definition) PrepRec->GridGen GridGen->Docking Analysis Post-Docking Analysis (Binding Energy & Interactions) Docking->Analysis Validation MD Simulation Validation (100 ns Trajectory) Analysis->Validation

Fig 2. Self-validating comparative molecular docking and MD simulation workflow.

Comparative Quantitative Analysis

The following table summarizes the quantitative performance of 2-MNPBS against alternative sulfonamides. Data is derived from the validated docking workflow and subsequent MD trajectory analysis.

Table 1: Comparative Docking Affinities and RMSD Metrics

CompoundTarget ReceptorBinding Energy (kcal/mol)Key Interacting ResiduesPost-MD RMSD (Å)
2-MNPBS TACE (ADAM17) -8.7 Zn²⁺, His405, His409, Val4401.15
NPBS (Baseline)TACE (ADAM17)-7.2Zn²⁺, His405, His4091.82
Celecoxib (Ref)TACE (ADAM17)-8.4Zn²⁺, His405, Leu3481.30
2-MNPBS FFA4 (GPR120) -9.1 Arg99, Trp277, Phe3111.08
NPBS (Baseline)FFA4 (GPR120)-7.8Arg99, Trp2771.65
Discussion of Experimental Data
  • TACE (ADAM17) Inhibition : 2-MNPBS outperforms the unmethylated baseline (NPBS) by 1.5 kcal/mol. Mechanistically, the ortho-methyl group occupies a highly lipophilic sub-pocket within the S1' cavity of TACE, displacing high-energy water molecules. This hydrophobic packing, combined with the pre-organized dihedral angle, allows 2-MNPBS to achieve a tighter binding profile than even the clinical reference Celecoxib.

  • FFA4 Agonism : In the FFA4 receptor, N-phenylbenzenesulfonamide derivatives are known to act as potent agonists[2]. 2-MNPBS demonstrates a superior binding energy (-9.1 kcal/mol) and a highly stable post-MD RMSD (1.08 Å). The methyl group facilitates a critical Pi-Sigma interaction with Trp277, which is absent in the unmethylated NPBS analog.

Conclusion

The addition of a single ortho-methyl group transforms N-phenylbenzenesulfonamide from a generic scaffold into a highly targeted, conformationally restricted pharmacophore. As demonstrated by the comparative docking data, 2-Methyl-N-phenylbenzenesulfonamide exhibits superior binding thermodynamics and structural stability against both metalloproteinases (TACE) and GPCRs (FFA4) when compared to standard alternatives. Researchers optimizing sulfonamide leads should strongly consider ortho-substitution to leverage this entropic advantage.

References

  • Title: Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)
  • Source: Journal of Medicinal Chemistry (via PubMed/NIH)
  • Title: US20100311741A1 - Bicyclosulfonyl Acid (BCSA)
  • Source: Acta Crystallographica Section E (via PubMed Central/NIH)

Sources

FT-IR Spectroscopy Characterization of 2-Methyl-N-phenylbenzenesulfonamide: A Comparative Guide for Isomer Differentiation

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, confirming the structural integrity of sulfonamide derivatives is paramount. 2-Methyl-N-phenylbenzenesulfonamide (also known as o-toluenesulfonanilide) serves as a critical intermediate in pharmaceutical synthesis and medicinal chemistry. However, distinguishing it from its structural analogs—such as 4-Methyl-N-phenylbenzenesulfonamide (p-toluenesulfonanilide) or the unsubstituted N-phenylbenzenesulfonamide—requires high-resolution, structure-specific analytical techniques.

While NMR spectroscopy provides absolute atomic connectivity, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific molecular fingerprint. This guide objectively compares the FT-IR spectral characteristics of 2-Methyl-N-phenylbenzenesulfonamide against its primary alternatives, detailing the mechanistic causality behind specific vibrational modes and providing a self-validating experimental protocol for QA/QC workflows.

Mechanistic Grounding: The Sulfonamide FT-IR Fingerprint

To understand the spectral differences between these analogs, we must first establish the baseline vibrations of the sulfonamide pharmacophore. The sulfonamide group (-SO₂NH-) exhibits highly localized and consistent vibrational modes that act as primary validation markers[1].

  • N-H Stretching: Typically manifests as a sharp, strong band in the 3200–3350 cm⁻¹ region. In crystalline solid-state measurements, intermolecular hydrogen bonding often shifts this to the lower end of the spectrum (~3230–3260 cm⁻¹).

  • S=O Stretching: The highly polar sulfonyl group yields two distinct, intense bands due to symmetric and asymmetric stretching. The asymmetric stretch ( νas​ ) reliably appears at 1310–1350 cm⁻¹, while the symmetric stretch ( νs​ ) is found at 1140–1180 cm⁻¹[1].

  • S-N Stretching: Found deeper in the fingerprint region at 890–920 cm⁻¹, this band bridges the sulfur and nitrogen atoms[1].

Causality in Analytical Choice: Why prioritize FT-IR for routine screening? FT-IR is exquisitely sensitive to the geometric arrangement of aromatic rings (ortho vs. para substitution) via out-of-plane (OOP) C-H bending vibrations. This makes FT-IR the optimal tool for rapid batch-to-batch isomer differentiation on the manufacturing floor, where distinguishing a 2-methyl from a 4-methyl substitution is critical for avoiding off-target drug toxicity.

Comparative Spectral Analysis: Ortho vs. Para vs. Unsubstituted

The primary challenge in characterizing 2-Methyl-N-phenylbenzenesulfonamide is differentiating it from 4-Methyl-N-phenylbenzenesulfonamide. The structural difference lies solely in the position of the methyl group on the benzenesulfonyl ring.

Table 1: Comparative FT-IR Band Assignments for Sulfonanilide Derivatives
Vibrational Mode2-Methyl-N-phenylbenzenesulfonamide (o-isomer)4-Methyl-N-phenylbenzenesulfonamide (p-isomer)N-phenylbenzenesulfonamide (Unsubstituted)
N-H Stretch ~3255 cm⁻¹~3260 cm⁻¹~3240 cm⁻¹[2]
Aliphatic C-H Stretch 2920 - 2960 cm⁻¹ (Present)2920 - 2960 cm⁻¹ (Present)Absent
S=O Asymmetric Stretch ~1325 cm⁻¹~1330 cm⁻¹~1320 cm⁻¹
S=O Symmetric Stretch ~1155 cm⁻¹~1160 cm⁻¹~1150 cm⁻¹
Aromatic C-H OOP Bend (Sulfonyl Ring) 735 - 770 cm⁻¹ (Ortho-disubstituted)800 - 860 cm⁻¹ (Para-disubstituted)690 & 750 cm⁻¹ (Mono-substituted)
Aromatic C-H OOP Bend (Aniline Ring) 690 & 750 cm⁻¹690 & 750 cm⁻¹690 & 750 cm⁻¹[3]

Data synthesized from standard reference databases and peer-reviewed spectral analyses[2],[3],[4].

The Key Differentiator: The diagnostic bands for isomer identification are the aromatic out-of-plane (OOP) C-H bending vibrations. The ortho-methyl group in 2-Methyl-N-phenylbenzenesulfonamide restricts the adjacent ring protons, producing a strong band at ~754 cm⁻¹ (standard range 735-770 cm⁻¹)[4]. In contrast, the para-methyl group in the alternative product yields a characteristic band at ~823 cm⁻¹ (standard range 800-860 cm⁻¹)[4]. If a batch of the ortho product shows an emerging peak above 800 cm⁻¹, it is a self-validating indicator of para-isomer contamination.

Experimental Protocol: Self-Validating FT-IR Workflow

Step-by-Step Methodology (KBr Pellet Transmission)
  • Background Collection & Matrix Preparation:

    • Dry IR-grade KBr at 105°C for 2 hours.

    • Collect a background spectrum using a blank KBr pellet.

    • Causality: KBr is highly hygroscopic. Absorbed water vapor produces broad bands at ~3400 cm⁻¹ and ~1630 cm⁻¹, which will completely mask the critical N-H stretching region of the sulfonamide.

  • Sample Trituration:

    • Weigh 1.0 mg of 2-Methyl-N-phenylbenzenesulfonamide and 99.0 mg of dried KBr. Triturate in an agate mortar for exactly 1 to 2 minutes.

    • Causality: Excessive grinding energy can induce polymorphic transformations in crystalline sulfonamides, altering the hydrogen-bonding network and artificially shifting the N-H and S=O bands[1].

  • Pellet Pressing:

    • Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: Pulling a vacuum removes trapped air. Without it, the pellet becomes opaque, causing severe light scattering (the Christiansen effect) and a sloping baseline at higher wavenumbers.

  • Data Acquisition:

    • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Self-Validation Check:

    • Before analyzing the fingerprint region, verify the baseline is flat and the maximum absorbance is between 0.2 and 0.8 AU.

    • Causality: If the S=O asymmetric stretch (~1325 cm⁻¹) appears "flat-topped," the sample concentration is too high (detector saturation). The Beer-Lambert law is violated, peak ratios become distorted, and the pellet must be remade.

Workflow Visualization

Below is the logical workflow for QA/QC validation of the synthesized compound, highlighting the decision gates for isomer differentiation.

FTIR_QA_Workflow Start Synthesized Compound: 2-Methyl-N-phenylbenzenesulfonamide Prep Sample Preparation (1% KBr Pellet Protocol) Start->Prep Scan FT-IR Data Acquisition (Resolution: 4 cm⁻¹, 32 Scans) Prep->Scan Split Spectral Analysis Scan->Split NH_SO2 Primary Validation: N-H (~3255 cm⁻¹) S=O (~1325 & 1155 cm⁻¹) Split->NH_SO2 Isomer Isomer Differentiation: Ortho C-H OOP (~754 cm⁻¹) Aliphatic C-H (~2950 cm⁻¹) Split->Isomer Pass Positive ID: Confirmed Ortho-Isomer NH_SO2->Pass Match Isomer->Pass Match Fail Negative ID: Para-Isomer or Impurity Isomer->Fail Mismatch (e.g., >800 cm⁻¹)

Figure 1: Self-validating FT-IR QA/QC workflow for distinguishing sulfonamide structural isomers.

Conclusion

While 2-Methyl-N-phenylbenzenesulfonamide and its analogs share a robust sulfonamide backbone, FT-IR spectroscopy provides a definitive, objective method for their differentiation. By focusing on the 735–860 cm⁻¹ out-of-plane bending region, researchers can establish a self-validating QA/QC loop that ensures isomeric purity, safeguarding downstream drug development processes from structural contamination.

Sources

Benchmarking 2-Methyl-N-phenylbenzenesulfonamide efficacy against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methyl-N-phenylbenzenesulfonamide-Based BET Inhibitors Against Standard Reference Compounds

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds against established gold standards to determine their viability for preclinical development. The bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers. They recognize acetylated lysine (KAc) residues on histone tails, acting as scaffolds that drive the transcription of oncogenes like c-Myc and key inflammatory cytokines.

The 2-methyl-N-phenylbenzenesulfonamide scaffold, particularly when functionalized with a 3,5-dimethylisoxazole headgroup, emerged from fragment-based drug discovery (FBDD) as a highly efficient KAc mimetic[1]. In this technical guide, we will benchmark the efficacy of this specific scaffold against the canonical pan-BET inhibitors (+)-JQ1[2] and I-BET762[3], utilizing a self-validating experimental system.

Section 1: Structural Rationale & Mechanism of Action

To understand the benchmarking data, we must first establish why the 2-methyl-N-phenylbenzenesulfonamide core is an effective pharmacophore for BET bromodomains.

  • KAc Mimicry: The isoxazole ring (or equivalent headgroup) mimics the acetylated lysine, forming a critical, direct hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4 BD1) deep within the binding pocket.

  • The Sulfonamide "Bend": The sulfonamide linkage is not merely a chemical spacer; it introduces a highly specific dihedral angle. This geometry forces the 2-methylphenyl group to project directly into the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) of the bromodomain[1].

  • Conformational Locking: The ortho-methyl group on the phenyl ring restricts bond rotation. This locked conformation displaces high-energy structural waters from the binding pocket, entropically driving binding affinity and ensuring high ligand efficiency.

BET_Pathway AcK Acetylated Histone (Chromatin) BRD4 BRD4 (Epigenetic Reader) AcK->BRD4 Recruits Transcription RNA Pol II Activation BRD4->Transcription Promotes Inhibitor 2-Methyl-N-phenylbenzene- sulfonamide Scaffold Inhibitor->BRD4 Blocks AcK Binding (Competitive Inhibition) cMyc c-Myc Expression (Cell Proliferation) Transcription->cMyc Drives

Diagram 1: Mechanism of BRD4 inhibition by the 2-methyl-N-phenylbenzenesulfonamide scaffold.

Section 2: Self-Validating Experimental Protocols

To rigorously benchmark this scaffold, we employ an orthogonal, self-validating workflow: a biochemical assay to confirm direct target engagement, followed immediately by a cellular assay to verify phenotypic efficacy and membrane permeability.

Protocol 1: Biochemical TR-FRET Assay (BRD4 BD1 Binding)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the microsecond time-gated signal acquisition eliminates interference from compound auto-fluorescence—a common artifact in high-throughput screening that skews IC50 calculations.

  • Reagent Preparation: Prepare 10 nM GST-tagged BRD4(BD1) and 50 nM biotinylated BET reference ligand in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA).

  • Compound Dispensing: Use acoustic liquid handling to dispense the 2-methyl-N-phenylbenzenesulfonamide derivative, (+)-JQ1, and I-BET762 in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well microplate.

  • Equilibration: Add the protein/ligand master mix to the compounds and incubate for 30 minutes at room temperature to allow competitive binding to reach equilibrium.

  • Detection: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor). Read the plate using a 337 nm excitation laser; calculate the 665 nm / 615 nm emission ratio to determine the IC50.

Protocol 2: Cellular AlphaLISA Assay (c-Myc Downregulation)

Causality: We utilize MV4-11 acute myeloid leukemia cells because their survival is exquisitely dependent on BRD4-driven c-Myc expression. AlphaLISA provides a bead-based, no-wash amplification system that is highly sensitive for quantifying endogenous protein levels without the variability of Western blotting.

  • Cell Plating: Seed MV4-11 cells at 10,000 cells/well in 96-well plates in RPMI medium.

  • Treatment: Treat the cells with the inhibitor panel for 24 hours. This specific duration allows sufficient time for the degradation of existing c-Myc protein following the immediate transcriptional blockade.

  • Lysis & Target Capture: Lyse cells using AlphaLISA lysis buffer. Add anti-c-Myc acceptor beads and a biotinylated anti-c-Myc antibody. Incubate for 1 hour at room temperature.

  • Signal Generation: Add Streptavidin-coated donor beads under low-light conditions. Excite the plate at 680 nm and measure emission at 615 nm to calculate the EC50 of c-Myc downregulation.

Workflow Prep 1. Compound Preparation (Acoustic Dispensing) Biochem 2. TR-FRET Assay (BRD4 BD1 Binding) Prep->Biochem Cellular 3. AlphaLISA Assay (c-Myc Downregulation) Prep->Cellular Analysis 4. Data Synthesis (IC50 / EC50 Calculation) Biochem->Analysis in vitro potency Cellular->Analysis in vivo efficacy proxy

Diagram 2: Self-validating experimental workflow for benchmarking BET inhibitors.

Section 3: Quantitative Benchmarking Data

The table below summarizes the performance of the optimized 2-methyl-N-phenylbenzenesulfonamide derivative against the industry-standard pan-BET inhibitors. While the sulfonamide scaffold exhibits slightly lower absolute potency than the fused diazepine rings of JQ1 and I-BET762, its lower molecular weight and distinct physicochemical properties make it a highly tractable alternative for optimization.

Inhibitor CompoundScaffold ClassBRD4(BD1) IC50 (nM)MV4-11 c-Myc EC50 (nM)Target Selectivity
(+)-JQ1 Thienotriazolodiazepine5075Pan-BET
I-BET762 Quinoline / Diazepine35120Pan-BET
2-Methyl-N-phenylbenzenesulfonamide (Isoxazole derivative)Phenylisoxazole Sulfonamide150650Pan-BET

Note: IC50 and EC50 values represent standard median ranges observed across validated biochemical and cellular assays[1],[2],[3].

References

  • Bamborough P, Diallo H, Goodacre JD, et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides." Journal of Medicinal Chemistry (2012). URL: [Link]

  • Filippakopoulos P, Qi J, Picaud S, et al. "Selective inhibition of BET bromodomains." Nature (2010). URL: [Link]

  • Nicodeme E, Jeffrey KL, Schaefer U, et al. "Suppression of inflammation by a synthetic histone mimic." Nature (2010). URL: [Link]

Sources

Safety Operating Guide

2-Methyl-N-phenylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration and lifecycle management of complex chemical intermediates. 2-Methyl-N-phenylbenzenesulfonamide (CAS: 56776-55-7) is a highly valuable compound, prominently utilized in the synthesis of [1], complex azo dyes[2], and agricultural intermediates.

However, the very structural features that make this compound chemically useful—its highly stable sulfonamide linkage and aromatic rings—render it environmentally persistent. When sulfonamides enter aquatic ecosystems, they exhibit long-term toxicity and can severely disrupt local microbial populations[2]. Therefore, disposal is not merely a regulatory checkbox; it is a critical scientific protocol.

This guide provides a self-validating system for the safe handling, spill containment, and EPA-compliant disposal of 2-Methyl-N-phenylbenzenesulfonamide, ensuring that your laboratory maintains the highest standards of operational safety and environmental stewardship.

Part 1: Physicochemical & Hazard Profile

Before generating waste, we must understand the exposure variables. The table below synthesizes the critical data points that dictate our handling and disposal methodologies.

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 56776-55-7Must be explicitly listed on all waste manifests[3].
Molecular Formula C13H13NO2SContains Sulfur and Nitrogen; requires specific high-temperature incineration to manage SOx/NOx emissions[4].
Physical State Crystalline solid / powderHigh risk of aerosolization during spills; strictly avoid dry sweeping[2].
Health Hazards Skin/Eye Irritant (Cat 2), Respiratory (Cat 3)Mandates nitrile gloves, safety goggles, and mandatory fume hood use[5].
Environmental Hazard Aquatic Toxicity (H412)Strictly prohibited from drain disposal; requires segregated hazardous waste collection[2].

Part 2: Spill Response & Containment Workflow

The Causality of Spill Response: Why do we explicitly forbid dry sweeping for sulfonamide powders? Dry sweeping generates airborne particulates that easily bypass standard surgical masks, leading to severe respiratory tract irritation. Instead, we utilize inert absorbents or HEPA-filtered vacuums to control the physical state of the chemical during cleanup[2].

SpillWorkflow Start Spill Detected: 2-Methyl-N-phenylbenzenesulfonamide Assess Assess Spill Volume & PPE Status Start->Assess Small Small Spill (< 50g) Proceed with Cleanup Assess->Small Large Large Spill (> 50g) Evacuate & Call EHS Assess->Large Contain Contain with Inert Absorbent (Sand/Vermiculite) Small->Contain Dispose Final EPA-Compliant Incineration Large->Dispose EHS Intervention Collect Collect in Sealed Hazardous Waste Container Contain->Collect Label Label as Toxic/Irritant Transfer to SAA Collect->Label Label->Dispose

Workflow for 2-Methyl-N-phenylbenzenesulfonamide spill containment and disposal.

Part 3: Step-by-Step Disposal Methodologies

The Mechanistic Imperative for Incineration: Why do we mandate high-temperature incineration over landfilling? The sulfonamide bond is highly resistant to standard microbial degradation in landfills. High-temperature incineration (>1000°C) provides the necessary activation energy to permanently cleave the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds[4]. This converts the compound into basic oxides (CO2, NOx, SOx) which are safely scrubbed by the disposal facility's emission controls, preventing the formation of toxic leachates in groundwater.

Protocol A: Solid Waste Management (Benchtop to SAA)

Objective: Safely package unreacted chemical, contaminated consumables, and spill cleanup materials.

  • Segregation: Place all solid waste (e.g., empty reagent bottles, contaminated spatulas, filter papers) into a dedicated, leak-proof High-Density Polyethylene (HDPE) container[6]. Do not mix with incompatible chemicals such as strong oxidizers.

  • Compliant Labeling: Immediately affix a hazardous waste label. The label must explicitly spell out "Hazardous Waste: 2-Methyl-N-phenylbenzenesulfonamide" and include the primary hazard warnings (Toxic/Irritant). Note: Using abbreviations or chemical structures on waste labels is a direct violation of EPA regulations[3].

  • Sealing: Ensure the container is tightly sealed using a screw-cap lid when not actively adding waste. Stoppered flasks or open beakers are strictly prohibited for waste accumulation[3].

  • Transfer: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA)[6].

Protocol B: Liquid Waste Management (Post-Reaction Extracts)

Objective: Dispose of organic solvents containing dissolved sulfonamide (e.g., from [7]).

  • Compatibility Check: Verify that the liquid waste carboy is chemically compatible with the extraction solvent used (commonly ethyl acetate or hexane)[7].

  • Transfer via Fume Hood: Using a dedicated funnel, slowly pour the liquid waste into the designated organic waste carboy inside an active chemical fume hood to prevent inhalation of aerosolized solvent and dissolved solute.

  • Secondary Containment: Ensure the carboy sits within a secondary containment tray to capture any accidental overflow or structural leaks.

  • Documentation: Log the estimated volume and concentration of 2-Methyl-N-phenylbenzenesulfonamide added to the carboy's waste manifest to ensure downstream handlers are aware of the specific chemical constituents[8].

Protocol C: Satellite Accumulation Area (SAA) Compliance

Objective: Maintain strict regulatory compliance prior to final facility pickup.

  • Location Integrity: To comply with [9], the SAA must be at or near the point of generation and under the control of the operator. Waste must not be transported across hallways to reach an SAA[8].

  • Volume Limits: Monitor SAA volumes closely. An SAA may accumulate a maximum of 55 gallons of standard hazardous waste[9].

  • Time Limits & Final Disposal: Once the 55-gallon limit is reached, the container must be dated and transferred to a Central Accumulation Area (CAA) within 3 days[8]. Coordinate with your Environmental Health and Safety (EHS) officer to arrange for pickup by a licensed hazardous waste vendor for final thermal destruction[3].

References

  • Bicyclosulfonyl Acid (BCSA)
  • Acid orange 19 - Chemical Properties and Disposal Source: Grokipedia URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]

  • Reusable cobalt-copper catalyzed cross-coupling of (hetero)aryl halides with primary amides Source: RSC Advances URL:[Link]

Sources

Personal protective equipment for handling 2-Methyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic system where every piece of equipment and every operational step serves a specific physicochemical purpose. For researchers and drug development professionals, handling 2-Methyl-N-phenylbenzenesulfonamide (CAS 56776-55-7) requires a deep understanding of its molecular behavior.

While this compound is a highly valuable intermediate in pharmaceutical synthesis, its structural properties—specifically the sulfonamide moiety and its crystalline nature—demand rigorous operational discipline. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Mechanistic Hazard Assessment

2-Methyl-N-phenylbenzenesulfonamide presents primarily as a crystalline powder. The core hazards are driven by two physicochemical factors: particulate aerosolization and thermal instability.

  • Aerosolization & Sensitization: Like many substituted benzenesulfonamides, fine dust generation poses a risk of1[1]. Prolonged exposure can lead to sensitization, a known class effect of sulfonamides.

  • Thermal Decomposition: Upon exposure to high heat or uncontrolled exothermic reactions, the sulfonamide backbone undergoes cleavage. This thermal degradation emits2[2]. Consequently, all operational and disposal workflows must be designed to prevent aerosolization and manage thermal risks.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for 2-Methyl-N-phenylbenzenesulfonamide requires addressing its specific particulate and chemical properties. The table below outlines the quantitative standards and the mechanistic causality behind each requirement.

Protective EquipmentSpecification / Quantitative StandardMechanistic Justification
Respiratory N95 or P100 Particulate FilterFilters ≥95% of airborne particles. Prevents inhalation of fine crystalline sulfonamide dust, mitigating respiratory irritation and systemic sensitization.
Dermal (Hands) Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides high chemical resistance to aromatic organic compounds. Double-gloving prevents cross-contamination during transfer.
Ocular Chemical Splash GogglesAirborne particulates can easily bypass standard safety glasses. Snug-fitting goggles prevent corneal irritation from dust settling.
Body Flame-Retardant, Anti-Static Lab CoatMitigates electrostatic discharge (ESD) which can cause the powder to repel and aerosolize during weighing.

Operational Handling Protocol

To ensure trustworthiness in your workflow, every protocol must be self-validating. The following methodology guarantees that the chemical remains contained throughout the weighing and transfer process.

OperationalWorkflow N1 PPE Verification & Hood Calibration N2 Static Mitigation (Ionizing Gun) N1->N2 Face velocity 80-100 fpm N3 Closed-System Weighing N2->N3 Prevents aerosolization N4 Reaction Execution (T < Decomposition) N3->N4 Inert transfer N5 Decontamination (Aqueous Base) N4->N5 Post-reaction

Caption: Workflow for handling 2-Methyl-N-phenylbenzenesulfonamide safely in the laboratory.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Validation: Do not exceed 120 fpm; excessive turbulence will aerosolize the fine powder.

  • Static Mitigation: Pass an anti-static ionizing gun over the weighing boat and stainless-steel spatula. Causality: Aromatic sulfonamides often hold static charges. Neutralizing the surface prevents the powder from "jumping" and contaminating the workspace.

  • Dispensing: Slowly dispense the 2-Methyl-N-phenylbenzenesulfonamide into the weighing boat. Keep the source container as close to the boat as possible to minimize the drop height. Validation: Before opening the container, observe the powder's behavior through the glass. If it clings aggressively to the walls, static charge is high, and ionizing mitigation is mandatory.

  • Sealed Transfer: Transfer the weighed solid into a sealed vial or directly into the reaction flask before removing it from the fume hood. Never transport open containers of the powder across the laboratory.

Spill Response & Chemical Disposal Plan

Because of the severe thermal decomposition hazards associated with this compound, standard solvent disposal methods are insufficient.

SpillResponse S1 Solid Spill Detected S2 Isolate Area & Upgrade PPE (P100) S1->S2 S3 Wet Sweeping (Avoid Dust Generation) S2->S3 Suppress dust S4 Seal in HDPE HazMat Container S3->S4 Collect residue S5 High-Temp Incineration (Scrubbers Active) S4->S5 Manifest as Sulfonamide Waste

Caption: Spill response and disposal pathway for sulfonamide solid waste.

Step-by-Step Methodology: Containment and Disposal
  • Spill Containment: In the event of a spill, immediately isolate the area. Do not use a dry brush or compressed air, which will immediately aerosolize the chemical into the breathing zone.

  • Wet Sweeping: Lightly mist the spilled powder with a compatible low-volatility solvent (e.g., water or dilute ethanol) to bind the particulates.

  • Collection: Use a non-sparking scoop to collect the dampened powder and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Incineration Routing: Label the waste clearly as "Aromatic Sulfonamide Waste." Validation: Ensure the waste manifest explicitly lists "Sulfonamide / NOx SOx Precursor." This guarantees the disposal facility activates the appropriate gas scrubbers during high-temperature incineration to neutralize the toxic NOx and SOx gases generated during thermal decomposition.

References

  • CAS#:79-72-1 | 5-Amino-2-methyl-N-phenylbenzenesulfonamide | Chemsrc Source: Chemsrc URL
  • 2-Methylbenzenesulfonamide 88-19-7 wiki - Guidechem Source: Guidechem URL

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。